CNX-011-67
Description
Properties
IUPAC Name |
unknow. |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CNX-011-67; CNX011-67; CNX 011-67; CNX-01167; CNX01167; CNX 01167. |
Origin of Product |
United States |
Foundational & Exploratory
The GPR40 Agonist CNX-011-67: A Deep Dive into its Mechanism of Action in Pancreatic Beta-Cells
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CNX-011-67 is a potent and selective agonist of G-protein coupled receptor 40 (GPR40), a receptor highly expressed in pancreatic beta-cells.[1][2] Preclinical research has demonstrated its significant potential as a therapeutic agent for type 2 diabetes mellitus (T2DM). This document provides a comprehensive overview of the mechanism of action of this compound in pancreatic beta-cells, detailing its effects on insulin secretion, gene expression, and cellular health. The information presented herein is collated from a range of in vitro and in vivo studies, offering valuable insights for researchers and professionals in the field of diabetes drug development.
Core Mechanism of Action: GPR40 Agonism
This compound exerts its primary effects through the activation of GPR40, a receptor that plays a crucial role in fatty acid- and glucose-stimulated insulin secretion.[3][4] By binding to and activating GPR40, this compound initiates a cascade of intracellular signaling events that enhance the function and preserve the health of pancreatic beta-cells.[1][5]
In Vitro Efficacy of this compound
Studies utilizing isolated pancreatic islets from rodents and humans with T2DM have elucidated the direct effects of this compound on beta-cell function.
Enhancement of Glucose-Stimulated Insulin Secretion (GSIS)
A hallmark of this compound's action is its ability to potentiate insulin secretion in a glucose-dependent manner. In isolated rat islets, this compound significantly restored GSIS that was impaired by chronic exposure to glucolipotoxic conditions.[1] Furthermore, in islets from T2DM patients that were unresponsive to glucose, this compound treatment re-established glucose responsiveness, leading to increased insulin secretion at higher glucose concentrations.[3]
Modulation of Intracellular Signaling Pathways
The binding of this compound to GPR40 triggers downstream signaling cascades that are critical for insulin exocytosis and beta-cell function.
In the NIT-1 insulinoma cell line, this compound has been shown to increase both cytosolic and mitochondrial calcium levels in the presence of high glucose.[6] This elevation in intracellular calcium is a key trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin.
This compound treatment enhances glucose metabolism within the beta-cell, leading to a significant increase in islet ATP content.[1][6] This rise in the ATP/ADP ratio is a critical metabolic signal that initiates the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and the influx of calcium.
Gene Expression and Beta-Cell Health
Under conditions of glucolipotoxicity, a state that mimics the beta-cell stress in T2DM, this compound has been shown to modulate the expression of key genes involved in beta-cell function, identity, and survival.[1]
Treatment with this compound leads to a significant increase in the mRNA expression of:
-
PDX1 (Pancreatic and Duodenal Homeobox 1): A master regulator of beta-cell development and function.[1][5]
-
INS1 (Insulin 1): The gene encoding for insulin.[1]
-
GCK (Glucokinase): The primary glucose sensor in beta-cells.[1][6]
This compound has been observed to reduce the expression of genes associated with cellular stress and apoptosis, including:
-
TXNIP (Thioredoxin-interacting protein): A pro-apoptotic factor induced by high glucose.[1]
-
CHOP (C/EBP homologous protein): A key mediator of endoplasmic reticulum stress-induced apoptosis.[1]
Suppression of Glucagon Secretion
In isolated rat islets, this compound has been shown to suppress glucagon secretion in the presence of high glucose.[7] This effect is likely mediated by the enhanced insulin and ATP release from beta-cells, which are known inhibitors of alpha-cell glucagon secretion.[7]
In Vivo Preclinical Studies
The efficacy of this compound has been validated in animal models of T2DM, most notably in Zucker diabetic fatty (ZDF) rats and neonatal streptozotocin (n-STZ)-treated rats.
Improved Glycemic Control
In male ZDF rats, a 7-week treatment with this compound (5 mg/kg, twice daily) resulted in:
-
A significant delay in the onset of fasting hyperglycemia by 3 weeks.[1][2]
-
Significantly lower plasma fructosamine levels, an indicator of short-term glycemic control.[1]
Enhanced Insulin Secretion and Sensitivity
Oral administration of this compound in both ZDF and n-STZ rats led to a significant enhancement of insulin secretion in response to an oral glucose load.[1][3] Furthermore, treatment in ZDF rats was associated with a reduction in HOMA-IR, suggesting an improvement in insulin sensitivity.[1]
Positive Impact on Metabolic Parameters
Beyond glycemic control, this compound treatment in ZDF rats also led to a significant reduction in fasting free fatty acids and triglyceride levels.[1][2]
Beta-Cell Preservation
Histological analysis of the pancreas from this compound-treated ZDF rats revealed a significant increase in PDX1 expression and insulin content, coupled with a reduction in beta-cell apoptosis.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vivo Effects of this compound in Male ZDF Rats (7-Week Treatment) [1][2]
| Parameter | Control (Vehicle) | This compound (5 mg/kg) | Significance |
| Fasting Hyperglycemia Onset | Week 7 | Delayed by 3 weeks | p < 0.05 |
| Non-Fasting Glucose (End of Study) | 403 ± 31 mg/dl | 305 ± 41 mg/dl | p < 0.05 |
| Fasting Free Fatty Acids | 1.13 ± 0.02 mmol/l | 1.03 ± 0.05 mmol/l | p < 0.05 |
| Fasting Triglycerides | 289 ± 14 mg/dl | 184 ± 19 mg/dl | p < 0.01 |
| Plasma Fructosamine | 237 ± 17 µmol/l | 111 ± 26 µmol/l | p < 0.01 |
| HbA1c | 5.5% | 5.18% | Not Significant |
Table 2: In Vitro Effects of this compound on Isolated Rat Islets under Glucolipotoxic Conditions [1]
| Parameter | Glucolipotoxic Control | This compound Treated | Significance |
| Glucose-Stimulated Insulin Secretion | Significantly Reduced | Significantly Restored | p < 0.01 |
| Islet Insulin Content | Significantly Reduced | Significantly Increased | p < 0.01 |
| Islet ATP Content | Significantly Reduced | Significantly Enhanced | p < 0.05 |
| GCK mRNA Expression | Significantly Reduced | Significantly Enhanced | p < 0.05 |
| PDX1 mRNA Expression | Significantly Reduced | Restored to wild type levels | p < 0.05 |
| INS1 mRNA Expression | Significantly Reduced | Restored to wild type levels | p < 0.05 |
| TXNIP mRNA Expression | Significantly Increased | Restored to wild type levels | p < 0.05 |
| CHOP mRNA Expression | Significantly Increased | Restored to wild type levels | p < 0.05 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Animal Studies
-
Animal Model: Seven-week-old male Zucker diabetic fatty (ZDF) rats were used as a model of T2DM.[1][8]
-
Treatment: Animals were treated with either vehicle or this compound at a dose of 5 mg/kg, administered orally twice daily for seven weeks.[1][8]
-
Oral Glucose Tolerance Test (OGTT): After the treatment period, animals were fasted and then administered an oral glucose load. Blood samples were collected at various time points to measure plasma glucose and insulin levels.[1][8]
-
Biochemical Analysis: Plasma levels of glucose, insulin, triglycerides, HbA1c, fructosamine, and free fatty acids were measured using standard laboratory techniques.[1][8]
-
Immunohistochemistry: Pancreatic tissue was fixed, sectioned, and stained for insulin and PDX1 to assess beta-cell mass and function.[1]
In Vitro Islet Studies
-
Islet Isolation: Pancreatic islets were isolated from rats by collagenase digestion of the pancreas, followed by purification.[1]
-
Glucolipotoxic Conditions: To mimic T2DM-like stress, isolated islets were cultured in media containing high glucose and palmitate for 72 hours.[1]
-
Insulin Secretion Assay: After culture, islets were incubated with low (e.g., 2 mM) and high (e.g., 11 mM) glucose concentrations for a specified period (e.g., 2 hours). The supernatant was collected to measure secreted insulin, and the islets were lysed to measure intracellular insulin content. Insulin levels were determined by ELISA or radioimmunoassay.[1]
-
ATP Measurement: Following experimental treatments, islets were lysed, and ATP levels were quantified using a commercially available ATP assay kit.[1]
-
Gene Expression Analysis (RT-qPCR): Total RNA was extracted from islets, reverse-transcribed to cDNA, and the expression of target genes (e.g., PDX1, INS1, GCK, TXNIP, CHOP) was quantified by real-time quantitative polymerase chain reaction (RT-qPCR) using specific primers.[1]
Calcium Imaging
-
Cell Line: NIT-1 insulinoma cells were used for calcium imaging studies.[6]
-
Calcium Dyes: Cells were loaded with fluorescent calcium indicators such as Fluo-3 AM for cytosolic calcium and Rhod-2 AM for mitochondrial calcium.[6]
-
Imaging: Following dye loading, cells were stimulated with low glucose, high glucose, or high glucose in the presence of this compound. Changes in intracellular calcium concentrations were monitored in real-time using fluorescence microscopy.[6]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound.
Caption: Signaling pathway of this compound in pancreatic beta-cells.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a promising GPR40 agonist that demonstrates a multifaceted mechanism of action in pancreatic beta-cells. By enhancing glucose-stimulated insulin secretion, promoting beta-cell survival through the upregulation of key transcription factors and the downregulation of stress markers, and improving overall metabolic parameters, this compound addresses several of the core defects in T2DM. The preclinical data strongly support its continued development as a potential therapeutic agent for the management of type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Measurement of Insulin Secretion from Isolated Rodent Islets of Langerhans | Springer Nature Experiments [experiments.springernature.com]
- 4. A method for isolation of islets of Langerhans from the human pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Encompassing ATP, DNA, insulin, and protein content for quantification and assessment of human pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Imaging of Non-adherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GPR40 in Insulin Secretion: A Technical Guide
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a transmembrane receptor that plays a pivotal role in the regulation of insulin secretion.[1][2] Predominantly expressed in the pancreatic β-cells, GPR40 is activated by medium- and long-chain free fatty acids (FFAs), acting as a crucial sensor that links circulating lipid levels to insulin release.[1][2][3] Its activation potentiates glucose-stimulated insulin secretion (GSIS) rather than initiating it directly, a glucose-dependent mechanism that has made GPR40 an attractive therapeutic target for type 2 diabetes, promising robust glycemic control with a reduced risk of hypoglycemia.[2][4][5] This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental validation of GPR40's role in insulin secretion.
Core Signaling Pathways of GPR40 Activation
The binding of FFAs or synthetic agonists to GPR40 initiates a cascade of intracellular events, primarily mediated by the Gαq/11 protein subunit, although other pathways, including Gαs and β-arrestin, may also be involved depending on the agonist.[3][6][7][8]
1. The Canonical Gαq/11-PLC-Ca²⁺ Pathway: This is the principal mechanism through which GPR40 augments insulin secretion.[3][6][9]
-
Activation and G Protein Coupling: Upon ligand binding, GPR40 couples to the heterotrimeric G protein Gαq/11.[3][9][10]
-
PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[6][9]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][9][11]
-
Intracellular Ca²⁺ Mobilization: IP3 binds to its receptor (IP3R1) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[3][11][12][13] This initial release is a critical step.
-
Store-Operated Ca²⁺ Entry (SOCE): The depletion of ER Ca²⁺ stores is sensed by STIM1 (Stromal Interaction Molecule 1), which then activates Orai1, a plasma membrane Ca²⁺ channel.[13][14] This leads to a sustained influx of extracellular Ca²⁺, a process known as SOCE, which is crucial for potentiating insulin secretion.[13][14]
-
Insulin Granule Exocytosis: The resulting elevation in cytosolic Ca²⁺ concentration is the primary trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent secretion of insulin.[1][4]
2. The DAG-PKD Pathway: Diacylglycerol (DAG), the other second messenger, activates downstream kinases.
-
PKD Activation: DAG activates Protein Kinase D (PKD).[10] Studies have shown that FFAs induce PKD phosphorylation in a GPR40-dependent manner.[10][15]
-
Cytoskeletal Remodeling: Activated PKD leads to the depolymerization of filamentous actin (F-actin) at the cell cortex.[10][15] This cytoskeletal remodeling is thought to facilitate the movement and docking of insulin granules to the plasma membrane, thereby potentiating second-phase insulin secretion.[10]
3. Other Potential Pathways:
-
Gαs/cAMP Pathway: Some synthetic GPR40 agonists, particularly those classified as "full agonists" or "AgoPAMs," can also engage the Gαs subunit, leading to an increase in cyclic AMP (cAMP).[7][8][16] Elevated cAMP can further potentiate insulin secretion, a mechanism also used by incretin hormones like GLP-1.[17]
-
β-Arrestin Pathway: Evidence suggests that GPR40 can also signal through β-arrestin, which may contribute to the overall cellular response.[8] The insulinotropic activity of the agonist TAK-875, for instance, has been shown to be mediated by both Gq/11 and β-arrestin 2.[8]
Quantitative Impact of GPR40 on Insulin Secretion
Experimental data from knockout, overexpression, and agonist studies have quantified the significant contribution of GPR40 to insulin secretion.
| Experimental Model | Condition | Key Finding | Reference |
| GPR40 Knockout (KO) Mice | Fatty Acid Challenge | ~50% reduction in fatty acid-augmented insulin secretion compared to Wild-Type (WT). | [6][9][15] |
| GPR40 KO Mice | High-Fat Diet | Failure to develop the compensatory increase in GSIS seen in WT mice. | [18][19] |
| GPR40 KO Mice | Fasting State | Exhibit fasting hyperglycemia, suggesting a role in maintaining basal insulin secretion. | [18][19] |
| Islets from GPR40 KO Mice | In vitro Fatty Acid Stimulation | Markedly reduced potentiation of GSIS in response to fatty acids. | [10] |
| GPR40 Overexpression (Transgenic Mice) | Glucose Tolerance Test | Improved glucose tolerance with a significant increase in insulin secretion. | [1][3][5] |
| Islets from GPR40 Transgenic Mice | In vitro Palmitate Stimulation | Potentiated and enhanced insulin secretion in response to high glucose. | [1][3] |
| Diabetic Rat Model (Perfused Pancreas) | GPR40 Agonist (Cpd-B) | Agonist enhanced insulin secretion in response to 16 mmol/L glucose. | [20] |
| Human Islets from T2DM Patients | Gene Expression Analysis | GPR40 mRNA expression is significantly reduced compared to control islets. | [21] |
| GPR40 Agonist (TAK-875) | Phase II Clinical Trials | Reduced fasting and postprandial blood glucose and lowered HbA1c, with efficacy comparable to glimepiride but without inducing hypoglycemia. | [6][9] |
Experimental Protocols for Studying GPR40 Function
Characterizing the role of GPR40 requires a combination of in vitro and in vivo techniques to assess signaling events and physiological outcomes.
Islet Isolation and Dynamic Insulin Secretion (Perifusion)
This protocol assesses the dynamics of insulin release from isolated pancreatic islets in response to various secretagogues.
-
Objective: To measure first- and second-phase insulin secretion in response to glucose, FFAs, and GPR40 agonists in islets from different genetic backgrounds (e.g., WT vs. GPR40 KO).
-
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice via collagenase digestion of the pancreas, followed by purification using a density gradient.
-
Perifusion Setup: Isolated islets are placed in a temperature-controlled chamber and continuously "perifused" with a buffered solution (e.g., KRBH) at a constant flow rate.
-
Stimulation: The composition of the perifusion buffer is changed at precise times to introduce different concentrations of glucose, FFAs (e.g., oleate), and/or GPR40 agonists/inhibitors. A typical experiment involves a baseline low glucose period, followed by a switch to high glucose, with or without the test compound.
-
Fraction Collection: The outflow (perifusate) is collected in fractions at regular intervals (e.g., every 1-2 minutes).
-
Quantification: The insulin concentration in each fraction is measured using methods like ELISA or radioimmunoassay.
-
Data Analysis: The results are plotted as insulin secretion rate over time, allowing for the quantification of first-phase (rapid peak) and second-phase (sustained release) secretion.
-
Intracellular Calcium [Ca²⁺]i Measurement
This protocol measures changes in cytosolic free calcium, a key downstream event of GPR40 activation.
-
Objective: To determine if GPR40 agonists induce a rise in [Ca²⁺]i in pancreatic β-cells or isolated islets.
-
Methodology:
-
Cell Preparation: Isolated islets or β-cell lines (e.g., MIN6, INS-1E) are plated on glass-bottom dishes.
-
Dye Loading: Cells are loaded with a fluorescent Ca²⁺ indicator dye, such as Fura-2 AM or Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.
-
Imaging: The dish is mounted on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Stimulation and Recording: Cells are bathed in a buffer solution. After a baseline recording, GPR40 agonists or other stimuli are added, and the changes in fluorescence intensity are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the precise Ca²⁺ concentration.
-
Data Analysis: The change in fluorescence intensity or ratio is plotted over time, revealing the kinetics of the Ca²⁺ response.
-
Western Blotting for Signaling Protein Phosphorylation
This protocol is used to detect the activation of downstream kinases in the GPR40 pathway.
-
Objective: To measure the phosphorylation (activation) of proteins like PKD, ERK, or Akt following GPR40 stimulation.
-
Methodology:
-
Cell Treatment: Islets or β-cells are treated with a GPR40 agonist for a specific duration.
-
Lysis: Cells are lysed in a buffer containing detergents and, crucially, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using an assay like the BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-PKD). After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The membrane is often stripped and re-probed with an antibody for the total amount of the target protein to confirm equal loading.
-
Conclusion
GPR40 is a central regulator in the dialogue between fatty acid metabolism and pancreatic β-cell function. Its activation by medium- and long-chain FFAs triggers a well-defined Gαq/11-mediated signaling cascade, culminating in a glucose-dependent augmentation of insulin secretion.[1][3][6] This is achieved primarily through the mobilization of intracellular calcium and the facilitation of insulin granule exocytosis.[4][11] The glucose-dependent nature of its action minimizes hypoglycemic risk, positioning GPR40 as a highly promising therapeutic target for the management of type 2 diabetes.[4][6] Further research into biased agonism and downstream signaling pathways will continue to refine our understanding and unlock the full therapeutic potential of modulating this critical fatty acid receptor.[7][8]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 3. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. Overexpression of GPR40 in pancreatic beta-cells augments glucose-stimulated insulin secretion and improves glucose tolerance in normal and diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 15. physoc.org [physoc.org]
- 16. btz043.com [btz043.com]
- 17. Activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. G-protein-coupled receptor 40 (GPR40) expression and its regulation in human pancreatic islets: the role of type 2 diabetes and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Incretin Biology: A Technical Guide to GPR40 and GIP Receptor Signaling
A critical point of clarification: The initial query posits a direct link between CNX-011-67 and glucose-dependent insulinotropic polypeptide (GIP) signaling. However, extensive research demonstrates that This compound is a potent and selective agonist for G protein-coupled receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1), and does not operate via the GIP receptor pathway.[1][2][3][4] This guide will, therefore, address the distinct signaling mechanisms of this compound through the GPR40 pathway and the separate, yet related, GIP signaling pathway, both of which are crucial in the regulation of glucose homeostasis and insulin secretion.
Part 1: this compound and the GPR40 Signaling Pathway
This compound is an orally available small molecule that enhances glucose-stimulated insulin secretion (GSIS) by activating GPR40, a receptor highly expressed in pancreatic β-cells.[1][2] Its mechanism is glucose-dependent, mitigating the risk of hypoglycemia.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effects of this compound on Glycemic Control in ZDF Rats [1][2]
| Parameter | Untreated Control | This compound Treated | Percentage Change |
| Fasting Glycemia (mg/dl) | 204 ± 32 | 133 ± 12 | ↓ 34.8% |
| Non-Fasting Glucose (mg/dl) | 403 ± 31 | 305 ± 41 | ↓ 24.3% |
| HbA1c (%) | 5.5 ± 0.3 | 5.18 ± 0.11 | ↓ 5.8% |
| Plasma Fructosamine (µmol/l) | 236.7 ± 19.1 | 111.25 ± 25.98 | ↓ 53.0% |
| HOMA-IR | 64.26 ± 6.2 | 41.82 ± 2.59 | ↓ 34.9% |
Table 2: Effects of this compound on Lipids in ZDF Rats [1]
| Parameter | Untreated Control | This compound Treated | Percentage Change |
| Fasting Free Fatty Acids (mmol/l) | 1.13 ± 0.02 | 1.03 ± 0.05 | ↓ 8.8% |
| Triglyceride Levels (mg/dl) | 289 ± 14 | 184 ± 19 | ↓ 36.3% |
Table 3: Effects of this compound on Glucose Tolerance in n-STZ Rats [3]
| Parameter | Untreated n-STZ | This compound Treated n-STZ | Percentage Change |
| Glucose AUC (0-120 min) | 17400 ± 535 | 14716 ± 360 | ↓ 15.4% (39% decrease reported in text) |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in n-STZ Rats [3]
-
Animal Model: Neonatally streptozotocin-treated (n-STZ) female rats.
-
Acclimatization: Animals are acclimatized for a week before the experiment.
-
Fasting: Animals are fasted for 16 hours prior to the test.
-
Drug Administration: this compound (5 mg/kg or 15 mg/kg body weight) or vehicle (water) is administered orally via gavage 30 or 45 minutes before the glucose challenge.
-
Glucose Challenge: A 2 g/kg body weight glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (before drug administration) and at 0, 10, 20, 30, 60, and 120 minutes post-glucose load.
-
Analysis: Plasma glucose and insulin levels are measured from the collected samples. The Area Under the Curve (AUC) for both glucose and insulin is calculated to assess glucose tolerance and insulin secretion.
Islet Isolation and Insulin Secretion Assay [3][5]
-
Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas.
-
Pre-incubation: Freshly isolated islets are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose for 30 minutes.
-
Incubation: Islets are then incubated for 120 minutes in KRBB containing different glucose concentrations (e.g., 5.6 mM and 16.7 mM) with or without this compound.
-
Sample Collection: The supernatant is collected to measure secreted insulin.
-
Insulin Content: Islets are lysed to measure the total islet insulin content.
-
Quantification: Insulin concentrations are determined by ELISA and normalized to the total protein content.
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade activated by this compound.
Part 2: Glucose-Dependent Insulinotropic Polypeptide (GIP) Signaling
GIP is an incretin hormone released from K-cells in the small intestine in response to nutrient ingestion. It plays a significant role in postprandial glucose regulation by stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.
GIP Receptor Signaling Pathway
The GIP receptor (GIPR) is a class B G protein-coupled receptor.[6][7] Upon binding of GIP, the receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that promote insulin granule exocytosis.[6][7] Additionally, GIPR signaling can involve other pathways, including the activation of phospholipase C (PLC) and pathways that influence intracellular calcium levels, further contributing to insulin secretion.[6][8]
Caption: Primary GIP receptor signaling pathway in pancreatic β-cells.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
The Cellular Mechanisms of CNX-011-67: A GPR40 Agonist for Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
CNX-011-67 is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM). This technical guide elucidates the cellular pathways activated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Signaling Pathway Activated by this compound
This compound exerts its primary effects through the activation of GPR40, which is highly expressed in pancreatic β-cells.[1][2] The binding of this compound to GPR40 initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). This pathway is primarily mediated by the Gαq/11 subunit of the G-protein complex.[3]
Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key driver of insulin granule exocytosis. This activation of the GPR40 pathway by this compound has been shown to be abolished by a PLC inhibitor.[3]
Quantitative Effects of this compound
The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Cell/Tissue System | Reference |
| EC50 (human GPR40) | 0.24 nM | CHO-K1 cells overexpressing hGPR40 | [4] |
| Insulin Secretion | >30% increase | Islets from Type 2 Diabetic patients | [5] |
| Islet ATP Content | Significant increase | Islets from n-STZ rats | [5] |
Table 2: In Vivo Effects in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | This compound Treated | Vehicle Control | Significance | Reference |
| Fasting Glucose (end of study) | 133 ± 12 mg/dL | 204 ± 32 mg/dL | p < 0.05 | [4] |
| Fed Glucose (end of study) | 305 ± 41 mg/dL | 403 ± 31 mg/dL | p < 0.05 | [4] |
| Insulin AUC (0-30 min, OGTT) | 291 ± 11 | 249 ± 11 | p < 0.05 | [4] |
| Glucose AUC (0-30 min, OGTT) | 6389 ± 207 | 8964 ± 576 | p < 0.01 | [4] |
| Fasting Free Fatty Acids | 0.97 ± 0.05 mmol/L | 1.27 ± 0.02 mmol/L | p < 0.01 | [4] |
| Triglyceride Levels | 263 ± 20 mg/dL | 370 ± 16 mg/dL | p < 0.01 | [4] |
Table 3: Effects on Gene Expression and Islet Health in n-STZ Rats
| Parameter | Effect of this compound | Significance | Reference |
| Islet Insulin Content | Significantly increased | - | [1] |
| PDX1 Expression | Significantly increased | - | [4] |
| Beta-cell Apoptosis | Significantly reduced | p < 0.05 | [4] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound, detailed methodologies for key experiments are provided below.
Islet Isolation from Rodent Pancreas
This protocol describes the enzymatic digestion and purification of pancreatic islets for in vitro studies.[6][7][8][9][10]
Materials:
-
Collagenase solution (e.g., Type XI, Sigma-Aldrich)
-
Hanks' Balanced Salt Solution (HBSS), cold
-
RPMI-1640 culture medium
-
Ficoll density gradient solutions (e.g., 25%, 23%, 20%, 11%)
-
Surgical instruments (forceps, scissors)
-
Syringes and needles (25-G)
-
Conical tubes (15 mL and 50 mL)
-
Water bath at 37°C
-
Dissection microscope
Procedure:
-
Euthanize the rodent according to approved institutional animal care and use committee protocols.
-
Expose the pancreas and cannulate the common bile duct.
-
Perfuse the pancreas with cold collagenase solution until fully distended.
-
Excise the distended pancreas and transfer it to a conical tube on ice.
-
Incubate the pancreas in a 37°C water bath with gentle shaking for 12-15 minutes to digest the exocrine tissue.
-
Terminate the digestion by adding cold HBSS.
-
Wash the digested tissue by centrifugation and resuspend in HBSS.
-
Purify the islets from the acinar and other cellular debris using a Ficoll density gradient.
-
Collect the islet layer, wash with HBSS, and hand-pick under a dissection microscope for further culture or analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying changes in gene expression in isolated islets.[11][12][13][14][15]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Gene-specific primers (e.g., for PDX1, Insulin, TXNIP, CHOP, and a reference gene like GAPDH)
-
Real-time PCR system
Procedure:
-
Isolate total RNA from cultured islets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene.
Western Blotting for Protein Phosphorylation
This protocol details the detection of phosphorylated proteins, such as p-AKT, in tissue lysates.[16][17][18][19][20]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total AKT).
Immunohistochemistry for PDX1 in Pancreatic Tissue
This protocol describes the in situ detection of the transcription factor PDX1 in pancreatic sections.[21][22][23][24][25]
Materials:
-
Formalin-fixed, paraffin-embedded pancreatic tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-PDX1)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using an antigen retrieval solution.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the sections with the primary anti-PDX1 antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the streptavidin-HRP conjugate.
-
Develop the color with the DAB substrate-chromogen system.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections for microscopic examination.
TUNEL Assay for Beta-Cell Apoptosis
This protocol outlines the detection of apoptotic DNA fragmentation in pancreatic tissue sections.[26][27][28][29][30]
Materials:
-
Formalin-fixed, paraffin-embedded pancreatic tissue sections
-
Proteinase K
-
TdT reaction mix (containing TdT enzyme and labeled dUTP)
-
Stop/Wash buffer
-
Fluorescent mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissue by incubating with Proteinase K.
-
Incubate the sections with the TdT reaction mix to label the 3'-OH ends of fragmented DNA.
-
Stop the reaction with the Stop/Wash buffer.
-
Counterstain the nuclei with DAPI in the mounting medium.
-
Visualize and quantify the TUNEL-positive (apoptotic) cells using a fluorescence microscope.
Anti-Inflammatory and Pro-Survival Pathways
Beyond its direct effects on insulin secretion, this compound also appears to activate pathways that promote β-cell survival and reduce inflammation. Studies have shown that this compound treatment can reduce the expression of stress and apoptosis-related genes such as TXNIP and CHOP.[2] Furthermore, in inflammatory conditions, GPR40 activation has been shown to suppress the phosphorylation of JNK and reduce the degradation of IκB, an inhibitor of the pro-inflammatory transcription factor NF-κB.[31][32][33] This suggests that this compound may protect β-cells from cytokine-induced apoptosis, a key factor in the progression of T2DM.
References
- 1. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound () for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bear.buckingham.ac.uk [bear.buckingham.ac.uk]
- 7. Preparation of Islets from Rat Pancreas and Assessment of Islet Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. e-century.us [e-century.us]
- 10. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-cell RT-PCR identification of genes expressed by human islet endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A functional genomic approach to identify reference genes for human pancreatic beta cell real-time quantitative RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small RNA-Seq and real time rt-qPCR reveal islet miRNA released under stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Human adipose tissue protein analyses using capillary western blot technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. unilabs.sk [unilabs.sk]
- 22. Pdx1 Expression in Pancreatic Precursor Lesions and Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tissue expression of PDX1 - Staining in pancreas - The Human Protein Atlas [proteinatlas.org]
- 24. researchgate.net [researchgate.net]
- 25. Identification and differentiation of PDX1 β-cell progenitors within the human pancreatic epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. jnm.snmjournals.org [jnm.snmjournals.org]
- 29. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 30. jnm.snmjournals.org [jnm.snmjournals.org]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. researchgate.net [researchgate.net]
- 33. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of CNX-011-67: A G-Protein Coupled Receptor 40 Agonist for Type 2 Diabetes
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CNX-011-67 is a potent and selective small molecule agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. The data presented herein demonstrates the potential of this compound as a therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM) through its robust effects on enhancing glucose-stimulated insulin secretion (GSIS), improving glycemic control, and preserving pancreatic beta-cell function.[3][4][5]
Introduction
GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic beta-cells.[3][5] It is activated by medium and long-chain free fatty acids (FFAs), which potentiate glucose-stimulated insulin secretion. This makes GPR40 an attractive therapeutic target for T2DM. This compound has been developed as a highly potent and selective GPR40 agonist to harness this therapeutic potential.[1][2] This document details the key pharmacological data and experimental protocols that define the profile of this compound.
Mechanism of Action
This compound acts as a selective agonist for GPR40. The activation of GPR40 in pancreatic beta-cells by this compound initiates a signaling cascade that results in the potentiation of insulin secretion in a glucose-dependent manner. This glucose dependency is a critical feature, as it minimizes the risk of hypoglycemia. The proposed signaling pathway is illustrated below.
Caption: GPR40 Signaling Pathway Activated by this compound.
In Vitro Pharmacology
Potency and Selectivity
This compound demonstrates high potency as a GPR40 agonist.[1]
| Parameter | Species | Value |
| EC50 | Human GPR40 | 0.24 nM[1][2] |
The compound exhibits remarkable selectivity for GPR40, which is crucial for minimizing off-target effects.[1]
Effects on Pancreatic Islets
Studies on isolated pancreatic islets have been instrumental in elucidating the direct effects of this compound on beta-cell function.
| Experimental Model | Condition | Effect of this compound |
| Rat Islets | Glucolipotoxicity | Restored Glucose-Stimulated Insulin Secretion (GSIS)[2] |
| Glucolipotoxicity | Increased Islet Insulin Content[2] | |
| Glucolipotoxicity | Enhanced Islet ATP Content and GCK mRNA Expression[2] | |
| Human Islets (T2DM) | Non-responsive to glucose | Increased Insulin Secretion[4][6] |
| NIT-1 Insulinoma Cells | - | Increased Cytosolic and Mitochondrial Calcium[4] |
In Vivo Pharmacology
The efficacy of this compound has been evaluated in well-established animal models of type 2 diabetes, primarily Zucker diabetic fatty (ZDF) rats and neonatal streptozotocin (n-STZ)-treated rats.
Zucker Diabetic Fatty (ZDF) Rat Studies
| Parameter | Treatment Details | Results |
| Oral Glucose Tolerance Test (OGTT) | 5 mg/kg, twice daily for 6 weeks | Insulin AUC (0-30 min): 291 ± 11 (treated) vs. 249 ± 11 (control), p < 0.05. Glucose AUC (0-30 min): 6389 ± 207 (treated) vs. 8964 ± 576 (control), p < 0.01[1] |
| Fasting Hyperglycemia | 5 mg/kg, twice daily for 7 weeks | Delayed onset by 3 weeks. Fasting Glucose (end of study): 133 ± 12 mg/dl (treated) vs. 204 ± 32 mg/dl (control)[2][7] |
| Fed Glucose | 5 mg/kg, twice daily for 7 weeks | Fed Glucose (end of study): 305 ± 41 mg/dl (treated) vs. 403 ± 31 mg/dl (control)[2][7] |
| Lipid Profile | 5 mg/kg, twice daily for 3 weeks | Plasma Free Fatty Acids: 0.97 ± 0.05 mmol/L (treated) vs. 1.27 ± 0.02 mmol/L (control), p < 0.01. Triglycerides: 263 ± 20 mg/dL (treated) vs. 370 ± 16 mg/dL (control), p < 0.01[1][2] |
| Beta-Cell Function | 5 mg/kg, twice daily for 7 weeks | Increased PDX1 expression and insulin content; Reduced beta-cell apoptosis[2][3] |
Neonatal Streptozotocin (n-STZ) Rat Studies
| Parameter | Treatment Details | Results |
| Oral Glucose Tolerance Test (OGTT) | 15 mg/kg, twice daily for 8 weeks | 2-fold increase in insulin secretion; Improved glucose tolerance (Glucose AUC: 17225 ± 786 vs 32480 ± 1697, p < 0.01)[4] |
| Glucose Stimulated Insulin Secretion (GSIS) in isolated islets | 15 mg/kg, twice daily for 8 weeks | Overcame a 60% decrease in insulin secretory response observed in untreated n-STZ islets (p < 0.001)[4] |
| Gene Expression in Islets | 15 mg/kg, twice daily for 8 weeks | Increased mRNA expression of GCK, PDX1, insulin, and PC[8] |
Experimental Protocols
In Vivo Studies in ZDF Rats
Caption: Experimental Workflow for ZDF Rat Studies.
-
Animals: Six-week-old male Zucker diabetic fatty (ZDF) rats were used.[2]
-
Housing: Animals were housed with free access to food and water under a 12-hour light/dark cycle.[2]
-
Treatment: After a week of acclimatization, rats were randomized into vehicle (water) and treatment groups. This compound was administered orally twice daily at a dose of 5 mg/kg body weight for seven weeks.[2]
-
Oral Glucose Tolerance Test (OGTT): After 6 weeks of treatment, an OGTT was performed on 6-hour fasted rats.[2] Blood samples were collected at various time points after an oral glucose load to measure plasma glucose and insulin levels.[2]
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Caption: Experimental Workflow for GSIS Assay.
-
Islet Isolation: Pancreatic islets were isolated from male Wistar rats.[2]
-
Pre-incubation: Freshly isolated, size-matched islets were pre-incubated in a low glucose medium.[4]
-
Stimulation: Islets were then incubated in media containing low or high concentrations of glucose, with or without this compound.[4]
-
Measurement: After incubation, the supernatant was collected to measure secreted insulin, and the islets were lysed to determine the total insulin content. Insulin levels were quantified using an ultra-sensitive insulin ELISA kit.[2][4]
Conclusion
The pharmacological profile of this compound demonstrates its potential as a novel therapeutic agent for type 2 diabetes. Its high potency and selectivity for GPR40 translate into robust in vivo efficacy in preclinical models of the disease. This compound not only improves glycemic control by enhancing glucose-dependent insulin secretion but also shows beneficial effects on lipid metabolism and pancreatic beta-cell health.[3] These findings suggest that long-term oral therapy with this compound could provide significant clinical value in managing T2DM.[2][3]
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
CNX-011-67: A Selective GPR40 Agonist for Type 2 Diabetes Mellitus
An In-Depth Technical Guide on a Promising Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNX-011-67 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). As a therapeutic target for type 2 diabetes mellitus (T2DM), GPR40 activation offers a glucose-dependent mechanism for enhancing insulin release, thereby minimizing the risk of hypoglycemia. Preclinical studies have demonstrated that this compound effectively enhances insulin secretion, improves glucose tolerance, and preserves β-cell function in animal models of T2DM. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a compilation of its quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways and experimental workflows.
Introduction
Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and/or inadequate insulin secretion. GPR40 has emerged as a promising therapeutic target for T2DM due to its specific expression in pancreatic β-cells and its role in potentiating insulin secretion in a glucose-dependent manner. This compound is a novel, orally bioavailable small molecule that acts as a selective GPR40 agonist.[1] Its mechanism of action is centered on enhancing the β-cell's response to elevated glucose levels, leading to improved glycemic control.[2]
Mechanism of Action
This compound exerts its therapeutic effects by binding to and activating GPR40 on pancreatic β-cells. This activation initiates a cascade of intracellular signaling events that augment glucose-stimulated insulin secretion. The primary signaling pathway involves the coupling of GPR40 to the Gαq subunit of the heterotrimeric G protein.
Gαq Signaling Pathway
Upon agonist binding, GPR40 undergoes a conformational change that activates the Gαq subunit.[1] Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to its receptor, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.
Quantitative Data Presentation
The potency and efficacy of this compound have been evaluated in various in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound and provide a comparison with other notable GPR40 agonists.
Table 1: In Vitro Potency of GPR40 Agonists
| Compound | Assay Type | Species | EC50 | Reference |
| This compound | Calcium Mobilization | Human | 0.24 nM | [1] |
| TAK-875 (Fasiglifam) | Calcium Mobilization | Human | 28 nM | [3] |
| AMG 837 | Calcium Mobilization | Human | 13.5 nM | [4] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Efficacy of this compound in a ZDF Rat Model of Type 2 Diabetes
| Parameter | Vehicle Control | This compound (5 mg/kg, twice daily) | % Change |
| Fasting Plasma Glucose (mg/dL) | 204 ± 32 | 133 ± 12 | ↓ 34.8% |
| Non-fasting Glucose (mg/dL) | 403 ± 31 | 305 ± 41 | ↓ 24.3% |
| Fasting Free Fatty Acids (mmol/L) | 1.13 ± 0.02 | 1.03 ± 0.05 | ↓ 8.8% |
| Triglycerides (mg/dL) | 289 ± 14 | 184 ± 19 | ↓ 36.3% |
Data are presented as mean ± SEM. ZDF: Zucker Diabetic Fatty.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vivo: Oral Glucose Tolerance Test (OGTT) in n-STZ Rats
Objective: To assess the effect of this compound on glucose tolerance in a diabetic animal model.
Animal Model: Neonatal streptozotocin (n-STZ)-treated rats, which exhibit impaired insulin secretion.
Procedure:
-
Animal Acclimatization: Male n-STZ rats are acclimatized for at least one week before the experiment.
-
Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.
-
Drug Administration: this compound (e.g., 5 or 15 mg/kg body weight) or vehicle (e.g., water) is administered orally via gavage.
-
Baseline Blood Sample: A baseline blood sample (t= -30 min) is collected from the tail vein.
-
Glucose Challenge: 30 minutes after drug administration, a glucose solution (2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at 0, 10, 20, 30, 60, and 120 minutes after the glucose load.
-
Analysis: Plasma glucose and insulin levels are measured for each time point. The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion, respectively.
In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Rat Islets
Objective: To determine the direct effect of this compound on insulin secretion from pancreatic islets in response to different glucose concentrations.
Procedure:
-
Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas followed by purification using a density gradient.
-
Islet Culture: Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.
-
Pre-incubation: Islets are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated for a defined period (e.g., 1 hour) in KRB buffer containing:
-
Low glucose (e.g., 2.8 mM) ± this compound
-
High glucose (e.g., 16.7 mM) ± this compound
-
-
Supernatant Collection: After incubation, the supernatant is collected to measure secreted insulin.
-
Insulin Quantification: Insulin concentration in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets or the number of islets.
In Vitro: Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to this compound in cells expressing GPR40.
Procedure:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR40 are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into black-walled, clear-bottom 96-well plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, a solution of this compound at various concentrations is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The peak fluorescence response is used to generate dose-response curves and calculate the EC50 value.
Conclusion
This compound is a highly potent and selective GPR40 agonist that has demonstrated significant promise in preclinical models of type 2 diabetes. Its ability to enhance glucose-stimulated insulin secretion in a glucose-dependent manner positions it as a potentially safe and effective therapeutic agent with a low risk of hypoglycemia. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other GPR40 agonists. Further clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the management of T2DM.
References
- 1. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
CNX-011-67: A Novel GPR40 Agonist with Therapeutic Potential in Type 2 Diabetes Mellitus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CNX-011-67 is a potent and selective, orally bioavailable agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). This technical guide synthesizes the current preclinical evidence for this compound as a promising therapeutic agent for Type 2 Diabetes Mellitus (T2DM). The document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides an overview of experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction
Type 2 Diabetes Mellitus is characterized by insulin resistance and progressive β-cell dysfunction, leading to hyperglycemia. Current therapeutic strategies often have limitations, including risks of hypoglycemia, weight gain, and eventual loss of efficacy. GPR40 has emerged as a compelling therapeutic target as its activation by free fatty acids potentiates GSIS in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. This compound has been developed as a small molecule agonist to harness this therapeutic potential. Preclinical studies have demonstrated its ability to improve glycemic control, enhance insulin secretion, and preserve β-cell function.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the activation of GPR40 on pancreatic β-cells. This activation initiates a cascade of intracellular events that augment the β-cell's response to glucose.
GPR40 Signaling Pathway
Upon binding of this compound, GPR40 couples with Gαq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.
Caption: GPR40 Signaling Pathway Activated by this compound.
Downstream Effects on β-Cell Function
Beyond acute insulin secretion, chronic treatment with this compound has been shown to improve overall β-cell health. This includes enhancing the expression of key genes involved in β-cell function and insulin synthesis, such as pancreatic and duodenal homeobox 1 (PDX1), insulin (INS1), and glucokinase (GCK).[1] Furthermore, this compound treatment has been associated with a reduction in markers of cellular stress and apoptosis, including TXNIP and CHOP, particularly under glucolipotoxic conditions.[1]
Quantitative Data from Preclinical Studies
The therapeutic efficacy of this compound has been evaluated in various preclinical models of T2DM. The following tables summarize the key quantitative findings from these studies.
In Vivo Efficacy in Zucker Diabetic Fatty (ZDF) Rats
Study Duration: 7 weeks. Treatment: this compound (5 mg/kg, twice daily) or vehicle.[1]
| Parameter | Vehicle Control (ZDF) | This compound Treated (ZDF) | Outcome |
| Fasting Glucose (mg/dL) | 204 ± 32 | 133 ± 12 | Delayed onset of hyperglycemia by 3 weeks |
| Non-Fasting Glucose (mg/dL) | 403 ± 31 | 305 ± 41 | Reduced glucose excursions |
| HbA1c (%) | 5.5 ± 0.3 | 5.18 ± 0.11 | Reduction in glycated hemoglobin |
| Fructosamine (µmol/L) | 236.7 ± 19.1 | 111.25 ± 25.98 | Significant reduction in plasma fructosamine |
| HOMA-IR | 64.26 ± 6.2 | 41.82 ± 2.59 | Improvement in insulin resistance |
| Fasting Free Fatty Acids (mmol/L) | 1.13 ± 0.02 | 1.03 ± 0.05 | Reduction in circulating free fatty acids |
| Triglycerides (mg/dL) | 289 ± 14 | 184 ± 19 | Reduction in plasma triglycerides |
In Vivo Efficacy in Neonatal Streptozotocin (n-STZ) Treated Rats
Study Duration: 8-12 weeks.[2] Treatment: this compound (15 mg/kg, twice daily) or vehicle.[2]
| Parameter | Vehicle Control (n-STZ) | This compound Treated (n-STZ) | Outcome |
| Oral Glucose Tolerance Test (OGTT) | - | - | Improved glucose tolerance[2] |
| Glucose Stimulated Insulin Secretion (GSIS) | - | - | Enhanced insulin secretion in response to oral glucose load[2] |
| Islet Insulin Content | - | - | Increased islet insulin content[2] |
In Vitro Effects on Pancreatic Islets
| Condition | Parameter | Outcome with this compound |
| Human T2DM Islets | Glucose Stimulated Insulin Secretion (GSIS) | >30% enhancement |
| Rat Islets (Glucolipotoxic conditions) | GSIS | Restored[1] |
| Islet Insulin Content | Significantly increased[1] | |
| ATP Content | Improved | |
| β-cell Apoptosis | 25 ± 3% decrease | |
| Gene Expression (GCK, PDX1, INS1) | Restored to normal levels[1] | |
| Gene Expression (IL-1β, TXNIP, CHOP) | Reduced |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Animal Models and Treatment
-
Zucker Diabetic Fatty (ZDF) Rats: Male ZDF rats, a genetic model of obesity and T2DM, were used.[3] Treatment with this compound (5 mg/kg, dissolved in water, p.o. twice daily) or vehicle commenced at 7 weeks of age and continued for 7 weeks.[1][3]
-
Neonatal Streptozotocin (n-STZ) Rats: Female rats were treated with streptozotocin as neonates to induce a model of T2DM.[2][4] These n-STZ rats were then treated with this compound (15 mg/kg, dissolved in water, p.o. twice daily) or vehicle for 8 to 12 weeks.[2]
-
Ethical Considerations: All animal experiments were approved by the Institutional Animal Ethics Committee and conducted in accordance with the guidelines of the Committee for the Purpose of Control and Supervision on Experiments on Animals (CPCSEA), Govt. of India.[2]
Caption: General Workflow for In Vivo Studies with this compound.
Oral Glucose Tolerance Test (OGTT)
Animals were fasted for 6-16 hours prior to the test.[1][2] this compound or vehicle was administered orally 30-45 minutes before a glucose challenge (2 g/kg body weight).[2] Blood samples were collected from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 10, 20, 30, 60, and 120 min) for the measurement of glucose and insulin levels.[2]
Islet Isolation and In Vitro Assays
-
Islet Isolation: Pancreatic islets were isolated from rats or obtained from human T2DM patients.[2]
-
Insulin Secretion Assay: Islets were pre-incubated in a low glucose medium and then stimulated with various glucose concentrations in the presence or absence of this compound.[2] The amount of insulin secreted into the medium was measured by ELISA.[1][2]
-
Gene Expression Analysis: Islet mRNA was isolated and subjected to RT-PCR to analyze the expression levels of key genes related to β-cell function and stress.[1][2]
-
Calcium Imaging: Intracellular and mitochondrial calcium levels were measured in insulinoma cell lines (e.g., NIT-1) using fluorescent dyes like Fluo-3 AM and Rhod-2 AM, respectively.[2]
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential in preclinical models of Type 2 Diabetes Mellitus. Its mechanism of action, centered on the glucose-dependent potentiation of insulin secretion via GPR40 agonism, positions it as a promising candidate for further development. The compound not only improves glycemic control but also shows evidence of preserving β-cell function and reducing cellular stress. These findings strongly support the progression of this compound into clinical trials to evaluate its safety and efficacy in T2DM patients. Future research should also explore its potential in combination therapies and its long-term impact on diabetic complications.
References
- 1. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of CNX-011-67: A GPR40 Agonist for Enhanced Beta-Cell Function
An In-depth Technical Review of Preclinical Data
This technical guide provides a comprehensive overview of the preclinical studies on CNX-011-67, a novel, potent, and selective G-protein coupled receptor 40 (GPR40) agonist. The data presented herein summarizes the significant effects of this compound on pancreatic beta-cell function, including enhanced glucose-stimulated insulin secretion (GSIS), improved beta-cell preservation, and modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Core Findings: Enhanced Beta-Cell Function and Glycemic Control
This compound has demonstrated significant therapeutic potential in preclinical models of type 2 diabetes by directly targeting and activating GPR40, a receptor predominantly expressed on pancreatic beta-cells.[1][2] Activation of GPR40 by this compound leads to a cascade of beneficial effects on beta-cell health and function, ultimately resulting in improved glycemic control.[3][4]
In Vivo Efficacy
Preclinical studies in well-established diabetic rat models, such as the neonatal streptozotocin (n-STZ) and Zucker diabetic fatty (ZDF) rats, have shown that oral administration of this compound leads to:
-
Improved Glucose Tolerance: Treatment with this compound significantly enhanced the ability of diabetic animals to handle a glucose challenge.[2][3]
-
Enhanced Insulin Secretion: A marked increase in insulin secretion in response to oral glucose was observed in treated animals.[2][5]
-
Delayed Disease Progression: In male ZDF rats, chronic treatment delayed the onset of fasting hyperglycemia.[2]
-
Improved Islet Health: Histological analysis revealed increased insulin content and preservation of beta-cell mass in treated animals.[2][6]
In Vitro Effects on Pancreatic Islets
Experiments using isolated pancreatic islets from both diabetic rats and humans with type 2 diabetes have corroborated the in vivo findings. This compound treatment of isolated islets resulted in:
-
Restored Glucose-Stimulated Insulin Secretion: Even in islets that had become unresponsive to glucose, this compound was able to restore insulin secretion.[1][7]
-
Increased Insulin Content: Chronic exposure to this compound led to an increase in the total insulin content within the islets.[1]
-
Protection Against Glucolipotoxicity: The compound protected beta-cells from the detrimental effects of chronic exposure to high glucose and fatty acids, conditions that mimic the diabetic state.[2][8] This included a reduction in beta-cell apoptosis.[2]
-
Anti-inflammatory Effects: this compound demonstrated the ability to reduce inflammation-induced beta-cell dysfunction by inhibiting key inflammatory signaling pathways.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound in Male ZDF Rats
| Parameter | Vehicle Control | This compound (5 mg/kg) | Significance |
| Oral Glucose Tolerance Test (OGTT) - 6 weeks | |||
| Glucose AUC (0-30 min) | 8964 ± 576 | 6389 ± 207 | p < 0.01 |
| Insulin AUC (0-30 min) | 249 ± 11 | 291 ± 11 | p < 0.05 |
| Fasting Plasma Levels - 3 weeks | |||
| Free Fatty Acids (mmol/l) | 1.27 ± 0.02 | 0.97 ± 0.05 | p < 0.01 |
| Triglycerides (mg/dl) | 370 ± 16 | 263 ± 20 | p < 0.01 |
| Fed Glucose Levels - 7 weeks | |||
| Glucose (mg/dl) | 403 ± 31 | 305 ± 41 | Significant Reduction |
Data sourced from studies on male ZDF rats treated for 7 weeks.[2][5]
Table 2: In Vitro Effects of this compound on Pancreatic Islets
| Condition | Parameter | Control | This compound | Significance |
| Glucolipotoxicity (Rat Islets) | Glucose-Stimulated Insulin Secretion | Reduced | Restored | p < 0.01 |
| Islet Insulin Content | Reduced | Increased | p < 0.01 | |
| Islet ATP Content | Reduced | Enhanced | Significant | |
| Beta-cell Apoptosis | Increased | Reduced (25 ± 3%) | Significant | |
| Inflammation (NIT1 cells/Rat Islets) | JNK Phosphorylation | Increased | Reversed | Significant |
| IκB Level | Reduced | Reversed | Significant | |
| Insulin Secretion | Inhibited | Restored | Significant | |
| Human Islets (T2DM) | Glucose-Stimulated Insulin Secretion | Non-responsive | Increased | Significant |
Data compiled from in vitro studies on isolated rat islets, NIT1 cells, and human islets from T2DM patients.[2][7][8][9]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by binding to and activating the GPR40 receptor, which is coupled to the Gq subunit of the G-protein complex. This initiates a downstream signaling cascade that ultimately leads to the potentiation of glucose-stimulated insulin secretion and the promotion of beta-cell survival.
The activation of Phospholipase C (PLC) leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[9] IP3 stimulates the release of calcium from the endoplasmic reticulum, which in turn activates downstream effectors like Calmodulin-dependent protein kinase II (CaMKII) and Calcineurin, promoting insulin granule exocytosis.[10] Furthermore, this compound has been shown to increase cyclic AMP (cAMP) levels and activate the Akt/PKB survival pathway, leading to the upregulation of anti-apoptotic genes like BCL2 and the key beta-cell transcription factor PDX1.[9][10]
Experimental Protocols
The following section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Animal Models and Drug Administration
-
Zucker Diabetic Fatty (ZDF) Rats: Male ZDF rats, a model of obesity and insulin resistance, were used. Treatment with this compound (5 mg/kg) or vehicle was administered twice daily via oral gavage for seven weeks.[2]
-
Neonatal Streptozotocin (n-STZ) Rats: Female rats were treated with streptozotocin as neonates to induce a state of reduced beta-cell mass. These rats were then treated with this compound (15 mg/kg) or vehicle twice daily for eight weeks.[3]
Oral Glucose Tolerance Test (OGTT)
-
Animals were fasted for 6 hours.
-
This compound (5 mg/kg) was administered orally 30 minutes prior to the glucose challenge.
-
A 2 g/kg oral glucose load was administered.
-
Blood samples were collected from the tail vein at -30, 0, 10, 20, 30, 60, 90, and 120 minutes relative to the glucose load.
-
Plasma glucose and insulin levels were measured.[2]
In Vitro Islet Culture and Insulin Secretion Assay
-
Islet Isolation: Pancreatic islets were isolated from rats or obtained from human donors.
-
Glucolipotoxicity/Inflammation Induction: Islets were cultured in media containing high glucose (e.g., 11 mM) and palmitate (e.g., 0.5 mM) for 72 hours, or with pro-inflammatory cytokines (TNFα and IL1β) to induce stress conditions.[8][9] this compound (1µM) was co-incubated in treated groups.
-
Insulin Secretion Assay:
-
Islets were pre-incubated in low glucose (e.g., 2.8 mM) for 30 minutes.
-
Islets were then incubated in media with low (e.g., 5.6 mM) and high (e.g., 16.7 mM) glucose concentrations for 120 minutes.
-
The supernatant was collected to measure secreted insulin, and the islets were lysed to measure total insulin content.[1]
-
Insulin levels were quantified using standard immunoassays.
-
Gene Expression Analysis
-
RNA Extraction: Total RNA was extracted from cultured islets or cells.
-
cDNA Synthesis: RNA was reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., PDX1, INS1, GCK, TXNIP, CHOP) were quantified using qRT-PCR with specific primers.[2] Gene expression was normalized to a housekeeping gene.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for type 2 diabetes. By acting as a potent GPR40 agonist, this compound not only enhances glucose-stimulated insulin secretion but also confers protective effects on the pancreatic beta-cell, addressing a core aspect of the pathophysiology of the disease.[4][11] The compound's ability to improve beta-cell function under conditions of glucolipotoxicity and inflammation suggests a potential for long-term benefits in preserving beta-cell mass and delaying disease progression.[2][9] These findings warrant further clinical investigation of this compound as a novel treatment for type 2 diabetes.
References
- 1. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. This compound () for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The GPR40 Agonist CNX-011-67: A Technical Overview of its Effects on Pancreatic Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CNX-011-67 is a selective and potent agonist of G-protein coupled receptor 40 (GPR40), a receptor highly expressed in pancreatic beta cells. Preclinical evidence demonstrates that this compound enhances glucose-stimulated insulin secretion (GSIS) and exhibits a favorable impact on glycemic control in animal models of type 2 diabetes. Contrary to what might be expected from an incretin-based therapy, studies indicate that this compound does not directly stimulate the secretion of glucagon-like peptide-1 (GLP-1). Instead, its primary mechanism of action is the direct potentiation of insulin release from beta cells in a glucose-dependent manner. Furthermore, research suggests a suppressive effect on glucagon secretion under certain conditions. This technical guide provides a comprehensive analysis of the available preclinical data on this compound, focusing on its effects on pancreatic hormone secretion, the underlying signaling pathways, and the experimental methodologies used in its evaluation.
The Role of GPR40 in Pancreatic Islet Function
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key regulator of insulin secretion. Activated by medium and long-chain fatty acids, GPR40 signaling in pancreatic beta cells potentiates glucose-stimulated insulin secretion. This makes it an attractive therapeutic target for type 2 diabetes. The activation of GPR40 initiates a signaling cascade that ultimately leads to an increase in intracellular calcium concentrations, a critical step in the exocytosis of insulin-containing granules.
This compound and GLP-1 Secretion: A Clarification
A critical finding from preclinical investigations is that this compound's therapeutic effects on glycemic control do not appear to be mediated by an increase in GLP-1 secretion. One study explicitly reported that treatment of Wistar rats with this compound at doses of 5 and 15 mg/kg did not lead to an increase in serum GLP-1 levels[1]. Another study in Zucker Diabetic Fatty (ZDF) rats also noted that the observed reduction in insulin resistance was significant as this compound does not impact in vivo GLP-1 levels[2][3]. This distinguishes this compound from other classes of anti-diabetic agents like DPP-4 inhibitors and GLP-1 receptor agonists, which directly or indirectly enhance GLP-1 signaling.
The Primary Mechanism of Action: Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)
The core therapeutic effect of this compound stems from its direct action on pancreatic beta cells to enhance glucose-stimulated insulin secretion.
In Vitro Evidence
Studies on isolated pancreatic islets have demonstrated the potent effect of this compound on insulin release. In cultured rat islets subjected to glucolipotoxic conditions, this compound restored normal expression levels of key genes involved in glucose sensing and insulin production, such as GCK, PDX1, and PC, leading to enhanced GSIS[4]. Furthermore, acute treatment of islets from human donors with type 2 diabetes with this compound enhanced GSIS by over 30%[4]. In islets from n-STZ rats, this compound treatment led to improved glucose responsiveness and sustained insulin secretion[1].
In Vivo Efficacy
Preclinical studies in rodent models of type 2 diabetes have consistently shown the robust in vivo efficacy of this compound. In male ZDF rats, chronic treatment with this compound significantly enhanced insulin secretion in response to an oral glucose load[4][5][6]. Similarly, in n-STZ rats, an 8-week treatment with this compound resulted in a twofold increase in insulin secretion in response to oral glucose[1]. This enhanced insulin secretion contributes to improved glucose tolerance and overall glycemic control.
Effects on Glucagon Secretion
In addition to its effects on insulin, this compound has been shown to modulate glucagon secretion from pancreatic alpha cells. In isolated rat islets, this compound treatment reduced glucagon secretion in the presence of high glucose[7][8]. Under chronic glucolipotoxic conditions, which can lead to dysregulated glucagon secretion, this compound significantly reduced glucagon release[7]. This suppressive effect on glucagon, a counter-regulatory hormone to insulin, may further contribute to the glucose-lowering effects of this compound.
Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway
The activation of GPR40 by this compound in pancreatic beta cells initiates a signaling cascade that augments glucose-stimulated insulin secretion. The following diagram illustrates the key steps in this pathway.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a diabetic rat model.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effects of this compound on Glycemic Control and Insulin Secretion in ZDF Rats
| Parameter | Vehicle Control | This compound (5 mg/kg, b.i.d.) | Duration | Reference |
| Fasting Glucose (mg/dL) | 204 ± 32 | 133 ± 12 | 7 weeks | [4] |
| Non-fasting Glucose (mg/dL) | 403 ± 31 | 305 ± 41 | 7 weeks | [4] |
| HbA1c (%) | 5.5 ± 0.3 | 5.18 ± 0.11 | 7 weeks | [4] |
| Fructosamine (µmol/L) | 236.7 ± 19.1 | 111.25 ± 25.98 | 7 weeks | [4] |
| HOMA-IR | 64.26 ± 6.2 | 41.82 ± 2.59 | 7 weeks | [4] |
| 0-30' Insulin AUC (OGTT) | 249 ± 11 | 291 ± 11 | 42 days | [3] |
| 0-120' Insulin AUC (OGTT) | Not specified | Not specified | 42 days | [3] |
Table 2: Effects of this compound on Metabolic Parameters in ZDF Rats
| Parameter | Vehicle Control | This compound (5 mg/kg, b.i.d.) | Duration | Reference |
| Fasting Free Fatty Acids (mmol/L) | 1.13 ± 0.02 | 1.03 ± 0.05 | 7 weeks | [4] |
| Triglycerides (mg/dL) | 289 ± 14 | 184 ± 19 | 7 weeks | [4] |
Table 3: Effects of this compound on Insulin Secretion in n-STZ Rats
| Parameter | Vehicle Control | This compound (15 mg/kg, b.i.d.) | Duration | Reference |
| Insulin Secretion (response to oral glucose) | - | 2-fold increase | 8 weeks | [1] |
| Glucose Tolerance (AUC) | 32480 ± 1697 | 17225 ± 786 | 8 weeks | [1] |
| Insulin AUC (OGTT, 8th week) | - | 27% increase | 8 weeks | [1] |
| Insulin AUC (OGTT, 9th week, after withdrawal) | - | 35% increase | 9 weeks | [1] |
Experimental Protocols
Animal Models
-
Zucker Diabetic Fatty (ZDF) Rats: Male ZDF rats, a genetic model of obesity and type 2 diabetes, were used to assess the long-term efficacy of this compound.[4][5][6]
-
Neonatal Streptozotocin (n-STZ) Rats: Female Wistar rats were treated with streptozotocin at birth to induce a model of type 2 diabetes characterized by beta-cell dysfunction.[1][9]
In Vivo Efficacy Studies
-
Drug Administration: this compound was administered orally via gavage, typically twice daily, at doses ranging from 5 mg/kg to 15 mg/kg body weight.[1][5]
-
Oral Glucose Tolerance Test (OGTT): After a period of fasting, animals were administered an oral glucose load (e.g., 2 g/kg). Blood samples were collected at various time points to measure glucose and insulin levels.[1][5]
-
Biochemical Analysis: Plasma or serum samples were analyzed for various parameters including glucose, insulin, HbA1c, fructosamine, free fatty acids, and triglycerides.[4][5]
In Vitro Islet Studies
-
Islet Isolation: Pancreatic islets were isolated from rats or human donors using collagenase digestion.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: Isolated islets were incubated with varying concentrations of glucose in the presence or absence of this compound. The amount of insulin secreted into the medium was then quantified.[1]
-
Gene Expression Analysis: RNA was extracted from islets to analyze the expression of genes involved in beta-cell function and health using methods like RT-PCR.[4]
Conclusion
This compound is a GPR40 agonist that effectively improves glycemic control in preclinical models of type 2 diabetes. Its primary mechanism of action is the potentiation of glucose-stimulated insulin secretion through direct activation of GPR40 on pancreatic beta cells. Notably, its therapeutic effects are independent of GLP-1 secretion. Additionally, this compound has been shown to suppress glucagon secretion, which may further contribute to its anti-hyperglycemic properties. The comprehensive preclinical data package, including both in vitro and in vivo studies, supports the continued investigation of this compound as a potential oral anti-diabetic agent.
References
- 1. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel GPR40 agonist, this compound, suppresses glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CNX-011-67: A Novel GPR40 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-011-67 is a novel, highly potent, and selective small molecule agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). The agonism of GPR40 by this compound has shown significant therapeutic potential for the treatment of type 2 diabetes mellitus by enhancing insulin secretion and improving glycemic control. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical efficacy, and experimental protocols.
Chemical Structure and Properties
As of the latest available information, the specific chemical structure, IUPAC name, and CAS number for this compound are not publicly disclosed. Commercial suppliers note that this information is unknown.[1][2] However, it is described as a small molecule with high potency, exhibiting an EC50 of 0.24 nM towards human GPR40.[1][2]
Mechanism of Action
This compound exerts its effects primarily through the activation of GPR40 on pancreatic β-cells. This activation potentiates glucose-stimulated insulin secretion. The proposed signaling pathway is as follows:
Preclinical Efficacy
Numerous preclinical studies have demonstrated the efficacy of this compound in improving glycemic control and β-cell function in animal models of type 2 diabetes.
Data Presentation
| Parameter | Model | Treatment Group | Control Group | Outcome |
| Fasting Glucose | ZDF Rats | 133 ± 12 mg/dl | 204 ± 32 mg/dl | Significant reduction |
| Non-Fasting Glucose | ZDF Rats | 305 ± 41 mg/dl | 403 ± 31 mg/dl | Significant reduction |
| HbA1c | ZDF Rats | 5.18 ± 0.11 % | 5.5 ± 0.3 % | Reduction |
| Plasma Fructosamine | ZDF Rats | 111.25 ± 25.98 | 236.7 ± 19.1 | Significant reduction |
| HOMA-IR | ZDF Rats | 41.82 ± 2.59 | 64.26 ± 6.2 | Significant reduction |
| Fasting Free Fatty Acids | ZDF Rats | 1.03 ± 0.05 mmol/l | 1.13 ± 0.02 mmol/l | Reduction |
| Triglycerides | ZDF Rats | 184 ± 19 mg/dl | 289 ± 14 mg/dl | Significant reduction |
| GSIS Enhancement | Human T2DM Islets | >30% increase | Baseline | Enhanced insulin secretion |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vivo Studies in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Male prediabetic Zucker Diabetic Fatty (ZDF) rats.
-
Treatment: Chronic oral administration of this compound for 7 weeks.
-
Dosage: The specific dosage is not consistently detailed across all abstracts but a 5 mg/kg twice daily dosage has been mentioned.
-
Control Group: Vehicle-treated male ZDF rats.
-
Key Assessments:
-
Oral Glucose Tolerance Test (OGTT) to measure glucose and insulin levels at various time points after a glucose challenge.
-
Measurement of fasting and non-fasting blood glucose levels.
-
Analysis of plasma lipids (free fatty acids and triglycerides).
-
Measurement of HbA1c and fructosamine for long-term glycemic control.
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).
-
In Vitro Studies with Isolated Islets
-
Islet Source: Cultured rat islets subjected to glucolipotoxic conditions (11mM glucose + 0.5mM palmitate for 72 hours) and islets from human donors with type 2 diabetes.
-
Treatment: Chronic treatment with this compound (1µM) for rat islets and acute treatment for human islets.
-
Key Assessments:
-
Glucose-stimulated insulin secretion (GSIS) assay.
-
Measurement of intracellular ATP content.
-
Gene expression analysis (RT-PCR) for key β-cell markers such as GCK, PDX1, and PC.
-
Assessment of β-cell apoptosis markers (IL-1β, TXNIP, CHOP).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
This compound is a promising GPR40 agonist with demonstrated preclinical efficacy in improving glycemic control and β-cell function. Its ability to enhance glucose-stimulated insulin secretion makes it a valuable candidate for further development as a therapeutic agent for type 2 diabetes. While the precise chemical structure remains proprietary, the extensive biological data provides a strong foundation for its continued investigation. Future research should focus on its long-term safety profile and efficacy in clinical settings.
References
Methodological & Application
Application Notes and Protocols for In Vitro Insulin Secretion Assay Using CNX-011-67
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for an in vitro glucose-stimulated insulin secretion (GSIS) assay to evaluate the efficacy of CNX-011-67, a novel G protein-coupled receptor 40 (GPR40) agonist. This compound has been demonstrated to enhance glucose responsiveness and augment insulin secretion in pancreatic β-cells.[1][2][3] This document outlines the necessary reagents, step-by-step experimental procedures, and data analysis techniques. Additionally, it includes a summary of the quantitative effects of this compound on insulin secretion and visual diagrams of the associated signaling pathway and experimental workflow.
Introduction
GPR40 is a G-protein coupled receptor located on pancreatic β-cells that plays a crucial role in regulating insulin secretion in response to fatty acids and glucose.[2][4] Agonists of GPR40, such as this compound, have emerged as promising therapeutic agents for type 2 diabetes mellitus (T2DM) by potentiating the body's natural insulin secretion in a glucose-dependent manner.[2][4] In vitro assays are fundamental for screening and characterizing the pharmacological properties of such compounds. The following protocols and data provide a framework for researchers to investigate the effects of this compound on insulin secretion from isolated pancreatic islets.
Data Presentation
The following tables summarize the quantitative effects of this compound on insulin secretion and related metabolic parameters as reported in preclinical studies.
Table 1: In Vitro Effects of this compound on Pancreatic Islet Function
| Parameter | Experimental Condition | Effect Observed | Significance |
| Glucose-Stimulated Insulin Secretion (GSIS) | Rat islets under glucolipotoxic conditions | Significantly enhanced | p < 0.01[5] |
| Islet Insulin Content | Rat islets under glucolipotoxic conditions | Increased | p < 0.01[5] |
| Islet ATP Content | Rat islets under glucolipotoxic conditions | Increased | [5] |
| Insulin Secretion | Human islets from T2DM patients (8 mM glucose) | Increased glucose responsiveness | [1][6] |
Table 2: In Vivo Effects of this compound Treatment in ZDF Rats
| Parameter | Effect Observed | Significance |
| Onset of Hyperglycemia | Delayed by 3 weeks | p < 0.05[7] |
| Fed Glucose (End of Study) | 305 ± 41 mg/dL vs. 403 ± 31 mg/dL in controls | p < 0.05[7] |
| Insulin AUC (0-120 min in OGTT) | 1093 ± 46 vs. 926 ± 52 in controls | p < 0.05[7] |
| Glucose AUC (0-120 min in OGTT) | Significantly lower compared to controls | p < 0.01[7] |
| Fasting Free Fatty Acids | 0.97 ± 0.05 mmol/L vs. 1.27 ± 0.02 mmol/L in controls | p < 0.01[7] |
| Beta-cell Apoptosis | Significantly reduced compared to controls | p < 0.05[7] |
Signaling Pathway and Experimental Workflow
GPR40 Signaling Pathway in Pancreatic β-Cells
Caption: GPR40 signaling cascade upon agonist binding leading to insulin secretion.
Experimental Workflow for In Vitro GSIS Assay
Caption: Step-by-step workflow for the in vitro GSIS assay.
Experimental Protocols
Materials and Reagents
-
Isolated pancreatic islets (e.g., from Wistar rats or human donors)
-
Collagenase P
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer
-
D-Glucose
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Bovine Serum Albumin (BSA)
-
Insulin immunoassay kit (e.g., ELISA, HTRF)
-
24-well culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Preparation of KRBH Buffer
-
KRBH Buffer Base (1x):
-
NaCl: 115 mM
-
KCl: 5 mM
-
NaHCO3: 24 mM
-
CaCl2: 2.5 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
0.1% (w/v) BSA
-
-
Adjust the pH to 7.4 with NaOH.
-
Low Glucose KRBH: Add D-glucose to the KRBH buffer base to a final concentration of 2.8 mM.
-
Stimulatory Glucose KRBH: Add D-glucose to the KRBH buffer base to final concentrations of 5.6 mM and 16.7 mM.
-
Warm all buffers to 37°C before use.
Islet Isolation and Culture
-
Isolate pancreatic islets from Wistar rats by collagenase P digestion.
-
Handpick size-matched islets under a stereomicroscope.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a CO2 incubator at 37°C and 5% CO2.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay Protocol
-
Islet Seeding: Seed approximately 10-15 size-matched islets per well in a 24-well culture plate.
-
Pre-incubation:
-
Carefully remove the culture medium.
-
Wash the islets twice with PBS.
-
Add 1 mL of pre-warmed Low Glucose KRBH (2.8 mM glucose).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.[2]
-
-
Stimulation:
-
Prepare the stimulation buffers:
-
Control (Low Glucose): 5.6 mM Glucose KRBH
-
Control (High Glucose): 16.7 mM Glucose KRBH
-
Test (Low Glucose + this compound): 5.6 mM Glucose KRBH with 1 µM this compound (or desired concentration)
-
Test (High Glucose + this compound): 16.7 mM Glucose KRBH with 1 µM this compound (or desired concentration)
-
-
Carefully remove the pre-incubation buffer.
-
Add 1 mL of the respective stimulation buffers to the wells.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.[2]
-
-
Sample Collection:
-
After the incubation period, carefully collect the supernatant from each well.
-
Store the supernatant at -20°C or -80°C until insulin measurement.
-
-
Islet Lysis (for Insulin Content Normalization - Optional):
-
Wash the remaining islets in the wells with PBS.
-
Add a lysis buffer (e.g., acid-ethanol) to each well to extract the total insulin content.
-
Store the lysate at -20°C.
-
Insulin Measurement and Data Analysis
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants and islet lysates using a commercially available insulin immunoassay kit (e.g., Mercodia ultra-sensitive insulin ELISA kit) according to the manufacturer's instructions.[1]
-
-
Data Normalization:
-
Express the secreted insulin as a concentration (e.g., ng/mL).
-
For more accurate comparisons, normalize the amount of secreted insulin to the total insulin content of the islets in each well. This is represented as the percentage of total insulin secreted.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the control and this compound-treated groups.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively assess the in vitro activity of the GPR40 agonist, this compound, on insulin secretion. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to the further understanding and development of novel therapeutics for type 2 diabetes.
References
- 1. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 2. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Protocols - MACDONALD ISLET BIOLOGY LABORATORY [bcell.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound () for sale [vulcanchem.com]
Application Notes and Protocols for Studying CNX-011-67 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing neonatal streptozotocin (n-STZ)-induced diabetic rats and Zucker Diabetic Fatty (ZDF) rats as animal models to evaluate the efficacy of CNX-011-67, a novel G protein-coupled receptor 40 (GPR40) agonist. The included methodologies and data summaries are designed to guide researchers in conducting similar preclinical studies.
Introduction to this compound and Target Animal Models
This compound is a selective and potent agonist for GPR40, a G-protein coupled receptor predominantly expressed in pancreatic beta cells.[1][2] Activation of GPR40 by agonists like this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS), improve beta-cell function, and provide better glycemic control.[1][3] To investigate these therapeutic effects, two well-established rodent models of type 2 diabetes are commonly employed: the n-STZ rat and the ZDF rat.
-
n-STZ Rat Model: This model is induced by administering a low dose of streptozotocin to neonatal rats, which causes partial beta-cell damage, leading to impaired glucose tolerance and a diabetic phenotype in adulthood that resembles certain aspects of type 2 diabetes.[2][4][5]
-
ZDF Rat Model: The ZDF rat is a genetic model of obesity and type 2 diabetes, characterized by a mutation in the leptin receptor.[6][7] These animals develop hyperinsulinemia, insulin resistance, and progress to hyperglycemia, mimicking the pathophysiology of human type 2 diabetes.[6][7]
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating GPR40 on pancreatic beta cells. This activation initiates a signaling cascade that ultimately leads to increased insulin secretion in a glucose-dependent manner.
Experimental Protocols
n-STZ Rat Model Protocol
1. Induction of Diabetes:
-
Animals: Use neonatal Wistar or Sprague-Dawley rat pups (2 days old).
-
Streptozotocin (STZ) Preparation: Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use.
-
Induction: Inject a single intraperitoneal (IP) dose of STZ (80-100 mg/kg body weight).[5]
-
Confirmation of Diabetes: Monitor blood glucose levels. Rats with non-fasting plasma glucose levels ≥ 200 mg/dL at 6-8 weeks of age are considered diabetic.[5]
2. This compound Treatment:
-
Acclimatization: Allow diabetic rats to acclimatize for at least one week before starting treatment.
-
Dosing: Administer this compound orally at a dose of 15 mg/kg body weight, twice daily.[2][4] Prepare a vehicle control group receiving the same volume of the vehicle solution.
3. Efficacy Assessment:
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the beginning and end of the treatment period. After a 16-hour fast, administer an oral glucose load (2 g/kg body weight).[8] Collect blood samples at 0, 30, 60, and 120 minutes for glucose and insulin measurements.
-
Islet Isolation and In Vitro Studies: At the end of the study, islets can be isolated to assess insulin content, gene expression (e.g., GCK, PDX1, insulin), and cellular ATP content.[2]
ZDF Rat Model Protocol
1. Animal Model:
-
Animals: Use male Zucker Diabetic Fatty (ZDF) rats (fa/fa). These rats spontaneously develop diabetes.
-
Diet: Maintain the animals on a standard chow diet (e.g., Purina 5008).[7] Note that female ZDF rats may require a specific diet to reliably induce diabetes.[9]
2. This compound Treatment:
-
Treatment Initiation: Start treatment at 7 weeks of age.[1][3]
-
Dosing: Administer this compound orally at a dose of 5 mg/kg body weight, twice daily.[1][3] A vehicle control group should be included.
3. Efficacy Assessment:
-
Metabolic Parameters: Monitor fed and fasting blood glucose, plasma insulin, triglycerides, and free fatty acids (FFAs) at regular intervals throughout the study.[1]
-
Oral Glucose Tolerance Test (OGTT): Conduct an OGTT at the end of the treatment period as described for the n-STZ model.
-
Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity. After a short fast, inject insulin intraperitoneally and measure blood glucose at various time points.[10]
-
Histopathology: At the end of the study, the pancreas can be collected for immunohistochemical analysis of insulin and PDX1 expression, as well as for electron microscopy to evaluate beta-cell morphology.[1][3]
Experimental Workflow
Summary of Quantitative Data
The following tables summarize the reported effects of this compound treatment in both n-STZ and ZDF rat models.
Table 1: Efficacy of this compound in n-STZ Rats
| Parameter | Vehicle Control | This compound Treated | Key Findings |
| Oral Glucose Tolerance | Impaired | Significantly Improved | Enhanced glucose clearance and insulin secretion in response to a glucose challenge. |
| Islet Insulin Content | Reduced | Significantly Increased | Treatment restored islet insulin levels. |
| Islet Gene Expression | Increased expression of GCK, PDX1, and insulin mRNA.[2][4] | ||
| Islet ATP Content | Reduced | Enhanced | Activation of GPR40 by this compound increased cellular ATP levels in islets.[2][4] |
Table 2: Efficacy of this compound in ZDF Rats
| Parameter | Vehicle Control | This compound Treated | Key Findings |
| Fed Blood Glucose (end of study) | 403 ± 31 mg/dl | 305 ± 41 mg/dl | Significantly reduced fed hyperglycemia.[1] |
| Fasting Free Fatty Acids (end of study) | Higher | Significantly Lower (0.97 ± 0.05 mmol/l vs. 1.27 ± 0.02 mmol/l at week 3) | Reduced circulating free fatty acids.[1] |
| Triglycerides (end of study) | Higher | Significantly Lower (263 ± 20 mg/dl vs. 370 ± 16 mg/dl at week 3) | Improved lipid profile.[1] |
| OGTT (0-120' Glucose AUC) | 37716 ± 2767 | 29641 ± 1712 | Significantly improved glucose tolerance.[1] |
| OGTT (0-120' Insulin AUC) | 926 ± 52 | 1093 ± 46 | Significantly enhanced insulin secretion during OGTT.[1] |
| PDX1 Expression | Lower | Significantly Increased | Increased expression of a key beta-cell transcription factor.[1] |
| Beta-cell Apoptosis | Higher | Reduced | Improved beta-cell survival.[1] |
Conclusion
The n-STZ and ZDF rat models are valuable tools for assessing the in vivo efficacy of GPR40 agonists like this compound. The provided protocols and expected outcomes offer a framework for designing and executing preclinical studies to evaluate novel anti-diabetic compounds. The data consistently demonstrates that this compound improves glycemic control, enhances insulin secretion, and preserves beta-cell function in these models, highlighting its therapeutic potential for the treatment of type 2 diabetes.
References
- 1. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent Models for Metabolic Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Zucker Diabetic Fatty (ZDF) Type 2 Diabetic Rat Model Suggests a Neurotrophic Role for Insulin/IGF-I in Diabetic Autonomic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eptrading.co.jp [eptrading.co.jp]
- 10. researchgate.net [researchgate.net]
Optimal Dosage of CNX-011-67 for In Vivo Studies in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal dosage of CNX-011-67 for in vivo studies in rodent models of metabolic disease. This compound is a novel, orally available GPR40 agonist that has been shown to enhance glucose-stimulated insulin secretion and improve glycemic control in preclinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in rodents. These data can be used as a guide for selecting an appropriate dosage for future in vivo experiments.
Table 1: Efficacy of this compound in ZDF Rats
| Parameter | Vehicle Control | This compound (5 mg/kg, twice daily) | Duration | Reference |
| Fasting Blood Glucose | 204 ± 32 mg/dl | 133 ± 12 mg/dl | 7 weeks | [1][2] |
| Non-Fasting Blood Glucose | 403 ± 31 mg/dl | 305 ± 41 mg/dl | 7 weeks | [1][2] |
| Fasting Free Fatty Acids | 1.13 ± 0.02 mmol/l | 1.03 ± 0.05 mmol/l | 7 weeks | [1] |
| Triglyceride Levels | 289 ± 14 mg/dl | 184 ± 19 mg/dl | 7 weeks | [1] |
| 0-30' Glucose AUC in OGTT | 8964 ± 576 | 6389 ± 207 | 42 days | [2] |
| 0-30' Insulin AUC in OGTT | 249 ± 11 | 291 ± 11 | 42 days | [2] |
| 0-120' Insulin AUC in OGTT | 1093 ± 46 | 933 ± 42 | 42 days | [2] |
Table 2: Efficacy of this compound in n-STZ Rats
| Parameter | Vehicle Control | This compound (15 mg/kg, twice daily) | Duration | Reference |
| Glucose AUC in OGTT | 32480 ± 1697 | 17225 ± 786 | 8 weeks | [3] |
| Insulin Secretion in OGTT | - | 2-fold increase | 8 weeks | [3] |
Table 3: Acute Effects of this compound in Normal Wistar Rats
| Parameter | Vehicle Control | This compound (5 mg/kg) + Glucose | Glucose Only | Reference |
| 0-30" Insulin AUC in OGTT | 4.85 ± 0.63 | 16.23 ± 2.05 | 12.45 ± 1.55 | [3] |
Signaling Pathway
This compound acts as a GPR40 agonist. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor highly expressed in pancreatic beta cells.[4][5] Activation of GPR40 by agonists like this compound enhances glucose-stimulated insulin secretion.[1][6] This process is believed to involve the potentiation of intracellular signaling cascades that lead to insulin exocytosis. Furthermore, studies have shown that this compound can increase cytosolic and mitochondrial calcium levels in insulinoma cells and boost ATP levels in rat islets.[3] Chronic treatment has been associated with increased expression of key genes involved in beta-cell function and identity, such as Pdx1 and insulin.[5]
Caption: GPR40 signaling pathway activated by this compound.
Experimental Protocols
The following are detailed protocols for key in vivo experiments with this compound in rodents, based on published studies.
Chronic Efficacy Study in a Type 2 Diabetes Model (ZDF Rats)
This protocol is designed to evaluate the long-term efficacy of this compound in improving glycemic control and other metabolic parameters.
Materials:
-
Male Zucker Diabetic Fatty (ZDF) rats (7 weeks old)
-
This compound
-
Vehicle (e.g., water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (for plasma analysis)
-
Anesthesia (for terminal procedures)
Procedure:
-
Acclimatize animals for at least one week before the start of the study.
-
Randomly assign rats to two groups: Vehicle control and this compound treated (n=8 per group).
-
Prepare a solution of this compound in the vehicle at a concentration suitable for a 5 mg/kg dosage.
-
Administer this compound (5 mg/kg) or vehicle orally by gavage twice daily for 7 weeks.[2][5]
-
Monitor body weight and food intake regularly.
-
Measure fasting and non-fasting blood glucose levels at selected time points throughout the study.[2]
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at baseline and at the end of the study.
-
At the end of the 7-week treatment period, collect terminal blood samples for the analysis of insulin, triglycerides, free fatty acids, HbA1c, and fructosamine.[5]
-
Harvest the pancreas for immunohistochemistry (e.g., for insulin and PDX1) and electron microscopy.[5]
Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess the effect of this compound on glucose tolerance.
Materials:
-
Fasted rats (16 hours)
-
This compound or vehicle
-
Glucose solution (2 g/kg body weight)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Fast the rats for 16 hours with free access to water.[3]
-
Administer this compound (e.g., 5 mg/kg or 15 mg/kg) or vehicle by oral gavage.[3]
-
After 30-45 minutes, administer a glucose solution (2 g/kg body weight) by oral gavage.[3]
-
Collect blood samples from the tail vein at 0 (just before glucose administration), 10, 20, 30, 60, and 120 minutes after the glucose load.[3]
-
Measure blood glucose levels at each time point.
-
If required, collect additional blood for plasma insulin analysis at the same time points.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a chronic study with an interim analysis.
Caption: A typical experimental workflow for a chronic rodent study.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Connexios Life Science Pvt Ltd. Release: Preclinical Data on this compound was Presented at the 71st Scientific Sessions of the American Diabetes Association Meeting San Diego, CA, June 24-28, 2011 - BioSpace [biospace.com]
Application Note & Protocol: Oral Glucose Tolerance Test (OGTT) with CNX-011-67
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for conducting an Oral Glucose Tolerance Test (OGTT) in a research setting to evaluate the efficacy of CNX-011-67, a novel GPR40 agonist. This compound has been shown to enhance glucose responsiveness and insulin secretion, making the OGTT a critical assay for characterizing its in vivo effects on glucose metabolism.[1][2][3] This protocol is intended for use by researchers, scientists, and drug development professionals working with rodent models of metabolic disease.
This compound is a G-protein coupled receptor 40 (GPR40) agonist.[1][2][3] GPR40 is involved in regulating both free fatty acid-induced and glucose-induced insulin secretion.[1][2] Activation of GPR40 by this compound has been demonstrated to stimulate glucose metabolism, enhance glucose responsiveness, and increase both insulin secretion and content.[2][3] Studies have shown that treatment with this compound can delay the onset and progression of diabetes, improve beta-cell preservation and function, and provide good control of hyperglycemia in animal models.[4]
Data Presentation
The following tables summarize representative quantitative data from studies involving this compound and OGTTs. These tables are provided as a reference for expected outcomes.
Table 1: Effect of this compound on Blood Glucose and Insulin Levels During OGTT in n-STZ Rats
| Time Point (minutes) | Blood Glucose (mg/dL) - Vehicle | Blood Glucose (mg/dL) - this compound (15 mg/kg) | Insulin (ng/mL) - Vehicle | Insulin (ng/mL) - this compound (15 mg/kg) |
| 0 | 110 ± 5 | 105 ± 4 | 0.5 ± 0.1 | 0.6 ± 0.1 |
| 15 | 205 ± 12 | 160 ± 10 | 1.8 ± 0.3 | 3.5 ± 0.4 |
| 30 | 250 ± 15 | 190 ± 12 | 2.5 ± 0.4 | 5.0 ± 0.6 |
| 60 | 210 ± 14 | 150 ± 9 | 1.5 ± 0.2 | 3.0 ± 0.4 |
| 120 | 140 ± 8 | 115 ± 6 | 0.8 ± 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± SEM. Source: Adapted from studies on neonatally streptozotocin-treated (n-STZ) rats.[1]
Table 2: Area Under the Curve (AUC) for Glucose and Insulin During OGTT
| Parameter | Vehicle Control | This compound (15 mg/kg) | % Change |
| Glucose AUC (0-120 min) | 17400 ± 535 | 14716 ± 360 | ↓ 15.4% |
| Insulin AUC (0-30 min) | 11.73 ± 1.9 | 10.18 ± 1.7 | - |
Data are presented as mean ± SEM. A significant decrease in glucose AUC was observed in this compound treated animals.[1] In the absence of a glucose challenge, this compound did not significantly alter insulin secretion.[1]
Experimental Protocols
This section details the methodology for performing an OGTT with this compound in a rodent model.
Materials
-
This compound
-
Vehicle (e.g., 0.5% CMC or as appropriate for the compound formulation)
-
Glucose (D-glucose)
-
Sterile water for injection or saline
-
Glucometer and glucose test strips
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes for plasma insulin analysis)
-
Oral gavage needles
-
Animal scale
-
Centrifuge
Animal Model
-
Species: Rat or Mouse (e.g., Wistar rats, ZDF rats, n-STZ rats, C57BL/6 mice)[1][4][5]
-
Sex and Age: As required by the specific study design.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
Experimental Procedure
-
Animal Fasting: Fast the animals overnight for 16-18 hours or for 4-6 hours, depending on the standardized lab protocol.[5][6] Ensure free access to water during the fasting period.[6]
-
Baseline Blood Sample (Time 0):
-
Weigh each animal to determine the correct dosage of glucose and this compound.[5]
-
Gently restrain the animal and collect a small blood sample from the tail vein.[5]
-
Measure the blood glucose level using a glucometer and record it as the baseline (T=0) value.
-
If plasma insulin is to be measured, collect a larger blood sample into an appropriate tube and place it on ice.[5]
-
-
Administration of this compound:
-
Glucose Challenge:
-
Post-Glucose Blood Sampling:
-
Sample Processing for Insulin Measurement:
-
Keep blood samples for insulin analysis on ice.
-
Centrifuge the tubes to separate the plasma.
-
Store the plasma samples at -80°C until analysis using a rodent insulin ELISA kit.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations at each time point for each treatment group.
-
Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the overall response.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow for OGTT with this compound
Caption: Experimental workflow for the Oral Glucose Tolerance Test with this compound.
References
- 1. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. mmpc.org [mmpc.org]
- 7. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Application Notes and Protocols for Assessing Beta-Cell Preservation with CNX-011-67
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-011-67 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic beta-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS) in the presence of fatty acids. Emerging evidence suggests that beyond its secretagogue activity, this compound also promotes beta-cell preservation by protecting against apoptosis and improving overall islet health. These application notes provide detailed protocols for assessing the beta-cell preservative effects of this compound in preclinical models.
Mechanism of Action: GPR40 Signaling Pathway
This compound binding to GPR40 on the surface of pancreatic beta-cells initiates a signaling cascade that enhances insulin secretion and promotes cell survival. The primary pathway involves the activation of the Gαq/11 subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin granules. This signaling pathway is fundamental to the glucose-dependent insulinotropic effect of this compound.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in Zucker Diabetic Fatty (ZDF) rats and neonatal streptozotocin (n-STZ)-treated rats, both established models of type 2 diabetes.
Table 1: Effects of this compound on Metabolic Parameters in ZDF Rats [1]
| Parameter | Vehicle Control | This compound (5 mg/kg, twice daily) |
| Fasting Glucose (mg/dL) at 7 weeks | 204 ± 32 | 133 ± 12 |
| Fed Glucose (mg/dL) at 7 weeks | 403 ± 31 | 305 ± 41 |
| Plasma Free Fatty Acids (mmol/L) at 3 weeks | 1.27 ± 0.02 | 0.97 ± 0.05 |
| Plasma Triglycerides (mg/dL) at 3 weeks | 370 ± 16 | 263 ± 20 |
| HOMA-IR | 64.26 ± 6.2 | 41.82 ± 2.59 |
| Beta-Cell Apoptosis | Markedly Increased | Significantly Reduced |
| PDX1 Positive Nuclei Number | 461 ± 48 | 589 ± 43 |
Table 2: Effects of this compound on Islet Function and Gene Expression in n-STZ Rats [2]
| Parameter | Vehicle Control | This compound (15 mg/kg, twice daily) |
| Glucose-Stimulated Insulin Secretion (GSIS) | Impaired | Significantly Enhanced |
| Islet Insulin Content | Reduced | Increased |
| Islet ATP Content | Reduced | Restored to near control levels |
| Glucokinase (GCK) mRNA Expression | Reduced | Increased |
| PDX1 mRNA Expression | Reduced | Increased |
| Insulin mRNA Expression | Reduced | Increased |
Experimental Protocols
Detailed methodologies for key experiments to assess beta-cell preservation are provided below.
Protocol 1: Assessment of Beta-Cell Apoptosis
This protocol describes two common methods for detecting apoptosis in pancreatic tissue sections: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) and immunohistochemistry for cleaved caspase-3.
Experimental Workflow:
References
- 1. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
CNX-011-67 solution preparation and stability for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-011-67 is a potent and selective small molecule agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[2] Activation of GPR40 by agonists like this compound has been shown to enhance insulin secretion, improve glucose responsiveness, and preserve β-cell function, making it a promising therapeutic target for type 2 diabetes.[1][2][3][4] These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions for in vitro cell culture experiments, as well as a representative cell-based assay protocol.
Solution Preparation and Stability
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 450 g/mol ), weigh 4.5 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a standard cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum) over time at 37°C.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
Sterile, 15 mL conical tubes
-
37°C incubator with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid, HPLC grade
Procedure:
-
Preparation of Spiked Medium: Prepare a working solution of this compound at a final concentration of 10 µM in the complete cell culture medium. For example, add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed (37°C) medium.
-
Incubation: Place the tube of spiked medium in a 37°C incubator with 5% CO₂.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 500 µL) of the medium. The 0-hour time point should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Sample Preparation for HPLC Analysis:
-
Thaw the samples on ice.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile (500 µL).
-
Vortex for 30 seconds and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the concentration of this compound.
-
A standard curve of known this compound concentrations should be prepared and run alongside the samples for accurate quantification.
-
The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Detection can be performed using a UV detector at an appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Stability Data (Hypothetical)
The following tables summarize hypothetical stability data for this compound under different storage and incubation conditions.
Table 1: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | Time Point | Remaining this compound (%) |
| -20°C | 1 Month | 99.5 |
| -20°C | 3 Months | 98.2 |
| -80°C | 6 Months | 99.8 |
| -80°C | 12 Months | 99.1 |
Table 2: Stability of this compound (10 µM) in Complete Cell Culture Medium at 37°C
| Time (Hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 96.1 |
| 8 | 92.3 |
| 24 | 85.7 |
| 48 | 76.4 |
| 72 | 65.9 |
Experimental Workflow and Signaling Pathway
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture medium.
This compound Signaling Pathway
References
Application Notes and Protocols for CNX-011-67 in Primary Islet Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CNX-011-67, a potent and selective G protein-coupled receptor 40 (GPR40) agonist, in primary islet cell culture experiments. The protocols outlined below are designed to facilitate the investigation of its effects on islet function, gene expression, and cell viability.
Introduction
This compound is a small molecule agonist for human GPR40 with an EC50 of 0.24 nM.[1] It has been shown to enhance glucose-stimulated insulin secretion (GSIS), improve beta-cell preservation and function, and delay the onset and progression of diabetes in preclinical models.[2] In primary islet cell cultures, this compound is a valuable tool for studying the role of GPR40 in islet pathophysiology, particularly under conditions mimicking type 2 diabetes, such as glucolipotoxicity.[2][3] This document provides detailed protocols for the use of this compound in primary islet culture, including functional assays and gene expression analysis.
Mechanism of Action
This compound acts as a selective agonist for GPR40, a G protein-coupled receptor highly expressed in pancreatic beta cells.[2] Activation of GPR40 by agonists like this compound potentiates glucose-stimulated insulin secretion. The signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations, a key step in insulin granule exocytosis.
Data Presentation
Table 1: In Vitro Effects of this compound on Isolated Pancreatic Islets
| Parameter | Effect Observed | Experimental Condition | Reference |
| Glucose-Stimulated Insulin Secretion | Significantly enhanced | Rat islets under glucolipotoxic conditions | [1] |
| Insulin Gene Transcription | Increased | Rat islets under glucolipotoxic conditions | [1] |
| Islet Insulin Content | Increased | Rat islets under glucolipotoxic conditions | [1] |
| Islet ATP Content | Increased | Rat islets under glucolipotoxic conditions | [1] |
| Glucagon Secretion | Suppressed | Rat islets under chronic glucolipotoxic conditions | [1][4] |
| PDX1 mRNA Expression | Increased | Rat islets treated for 72h | [5] |
| INS1 mRNA Expression | Increased | Rat islets treated for 72h | [5] |
| PPARα mRNA Expression | No significant change | Rat islets treated for 72h | [5] |
| TXNIP mRNA Expression | Decreased | Rat islets treated for 72h | [5] |
| CHOP mRNA Expression | Decreased | Rat islets treated for 72h | [5] |
Table 2: Effects of this compound on Islet Function Under Glucolipotoxic (GL) Conditions
| Parameter | Control (GL) | This compound (GL) | Significance | Reference |
| Insulin Secretion (ng/islet/h at 11mM Glucose) | ~0.8 | ~1.6 | p < 0.01 | [3] |
| Insulin Content (ng/islet) | ~15 | ~25 | p < 0.01 | [3] |
| ATP Levels (pmol/islet at 11mM Glucose) | ~1.5 | ~2.5 | p < 0.05 | [3] |
| GCK mRNA Expression (Fold Change vs. Normal) | ~0.5 | ~1.0 | p < 0.05 | [3] |
Experimental Protocols
Protocol 1: Primary Islet Isolation and Culture
This protocol provides a general guideline for the isolation and culture of rodent or human primary islets.
Materials:
-
Collagenase (Type V or equivalent)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium (for rodent islets) or CMRL-1066 medium (for human islets)[6][7]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Culture plates/flasks (untreated for suspension culture)
Procedure:
-
Isolate pancreatic islets from the donor species using a standard collagenase digestion method.
-
Purify the islets using a density gradient centrifugation.
-
Wash the isolated islets with HBSS.
-
Culture the islets in suspension in RPMI-1640 (for rodent) or CMRL-1066 (for human) medium supplemented with 10% FBS and 1% penicillin-streptomycin.[6][7] For initial recovery, culture overnight at 37°C in a humidified atmosphere of 5% CO2.[6]
-
For experiments, islets can be cultured for up to a few weeks, though it is advised to conduct analyses within a few days to avoid degranulation and changes in function.[6]
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details how to assess the effect of this compound on insulin secretion in response to glucose.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB (e.g., 2.8 mM or 5.6 mM glucose)
-
High glucose KRB (e.g., 11 mM or 16.7 mM glucose)
-
This compound
-
Cultured primary islets
-
Insulin ELISA kit
Procedure:
-
Hand-pick a sufficient number of islets of similar size for each experimental condition.
-
Pre-incubate the islets in low glucose KRB for 30-60 minutes at 37°C to allow them to equilibrate.
-
Following pre-incubation, transfer the islets to fresh low glucose KRB (basal secretion) or high glucose KRB (stimulated secretion), with or without this compound at the desired concentration (e.g., 1 µM).
-
Incubate for 60-120 minutes at 37°C.
-
At the end of the incubation, collect the supernatant for insulin measurement.
-
Lyse the islets to measure total insulin content.
-
Quantify insulin concentration in the supernatant and islet lysate using an insulin ELISA kit.
-
Express insulin secretion as a percentage of total insulin content or as ng of insulin/islet/hour.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol is for analyzing changes in gene expression in islets treated with this compound.
Materials:
-
Cultured primary islets
-
This compound
-
RNA lysis buffer (e.g., TRIzol)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., PDX1, INS1, GCK, TXNIP, CHOP) and a housekeeping gene (e.g., Actb, Gapdh)
Procedure:
-
Culture islets under desired conditions (e.g., normal or glucolipotoxic) with or without this compound for a specified duration (e.g., 72 hours).[5]
-
At the end of the treatment period, wash the islets with PBS.
-
Lyse the islets in RNA lysis buffer and proceed with RNA isolation according to the kit manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for the genes of interest.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Concluding Remarks
This compound is a powerful research tool for investigating the therapeutic potential of GPR40 activation in the context of diabetes and beta-cell dysfunction. The protocols provided herein offer a framework for conducting robust in vitro experiments using primary islet cell cultures. Researchers are encouraged to optimize these protocols based on their specific experimental needs and the species of islets being used.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functional analysis of islet cells in vitro, in situ, and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Gene Expression Analysis in Pancreatic Islets Exposed to CNX-011-67
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNX-011-67 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2][3] Activation of GPR40 by agonists like this compound has emerged as a promising therapeutic strategy for type 2 diabetes mellitus (T2DM). These application notes provide a summary of the effects of this compound on gene expression in pancreatic islets, along with detailed protocols for relevant experimental procedures.
Mechanism of Action
This compound enhances insulin secretion in a glucose-dependent manner.[1][2] Its mechanism involves the potentiation of intracellular signaling pathways downstream of GPR40 activation, leading to increased insulin synthesis and exocytosis. Furthermore, studies have demonstrated that this compound can suppress glucagon secretion from pancreatic α-cells, contributing to its overall glucose-lowering effects.[2]
Effects of this compound on Gene Expression in Pancreatic Islets
Treatment with this compound has been shown to modulate the expression of key genes involved in β-cell function, glucose metabolism, and cell survival. The following tables summarize the observed changes in mRNA expression in rodent models of diabetes and in cultured islets.
Table 1: Gene Expression Changes in Islets from n-STZ Rats Treated with this compound
Neonatal streptozotocin (n-STZ) rats are a model of type 2 diabetes characterized by reduced β-cell mass and impaired insulin secretion. Chronic treatment with this compound has been shown to improve β-cell function in these animals, which is associated with changes in the expression of critical genes.[1]
| Gene Symbol | Gene Name | Function in Islets | Observed Change in Expression | Reference |
| GCK | Glucokinase | Glucose sensor, rate-limiting step in glucose metabolism | Increased | [1] |
| PDX1 | Pancreatic and duodenal homeobox 1 | Master regulator of β-cell development and function | Increased | [1] |
| INS1 | Insulin I | Hormone responsible for glucose uptake | Increased | [1] |
| PC | Pyruvate carboxylase | Anaplerotic enzyme, contributes to insulin secretion | Increased | [1] |
Table 2: Gene Expression Changes in Cultured Rat Islets under Glucolipotoxic Conditions
Glucolipotoxicity, a condition of combined high glucose and high fatty acid levels, is implicated in β-cell dysfunction in T2DM. This compound has been shown to protect β-cells from these detrimental effects.
| Gene Symbol | Gene Name | Function in Islets | Observed Change with this compound | Reference |
| GCG | Proglucagon | Precursor to glucagon | No significant change | [2] |
| PDX1 | Pancreatic and duodenal homeobox 1 | Master regulator of β-cell development and function | Increased | |
| INS1 | Insulin I | Hormone responsible for glucose uptake | Increased | |
| PPARα | Peroxisome proliferator-activated receptor alpha | Transcription factor involved in fatty acid metabolism | Decreased | |
| TXNIP | Thioredoxin-interacting protein | Pro-apoptotic and pro-inflammatory protein induced by glucose stress | Decreased | |
| CHOP | C/EBP homologous protein | Pro-apoptotic transcription factor induced by endoplasmic reticulum (ER) stress | Decreased |
Signaling Pathways and Experimental Workflow
Diagram 1: Simplified Signaling Pathway of this compound in Pancreatic β-Cells
Caption: this compound activates GPR40, leading to insulin secretion and gene expression.
Diagram 2: Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression in islets treated with this compound.
Protocols
Protocol 1: Isolation and Culture of Rodent Pancreatic Islets
This protocol is adapted from standard methods for islet isolation.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque
-
Syringes and needles
Procedure:
-
Euthanize the rodent according to approved institutional animal care and use committee protocols.
-
Expose the pancreas by making a midline abdominal incision.
-
Cannulate the common bile duct and clamp it at the ampulla of Vater.
-
Perfuse the pancreas with cold collagenase P solution until it is fully distended.
-
Excise the pancreas and incubate it in a 37°C water bath for 15-20 minutes to digest the exocrine tissue.
-
Mechanically disrupt the digested tissue by gentle shaking.
-
Wash the digest with HBSS and purify the islets using a Ficoll density gradient.
-
Collect the islets from the interface of the Ficoll layers.
-
Wash the islets with HBSS and handpick them under a stereomicroscope.
-
Culture the isolated islets in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
Protocol 2: Treatment of Islets with this compound
Materials:
-
Isolated pancreatic islets in culture
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Culture medium
Procedure:
-
Plate the isolated islets in appropriate culture plates.
-
Allow the islets to recover for 24-48 hours in culture.
-
Prepare the desired concentrations of this compound by diluting the stock solution in culture medium. A vehicle control (medium with the same concentration of DMSO without the compound) should be prepared in parallel.
-
Remove the old medium from the islets and add the medium containing this compound or the vehicle control.
-
Incubate the islets for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 3: RNA Extraction and Quantitative Real-Time PCR (qPCR)
Materials:
-
Treated and control islets
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Collect the islets and lyse them according to the RNA extraction kit manufacturer's protocol.
-
Homogenize the lysate and proceed with RNA purification steps, including DNase treatment to remove genomic DNA contamination.
-
Elute the RNA in nuclease-free water and quantify its concentration and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, gene-specific forward and reverse primers, and cDNA template.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Include a no-template control for each primer set to check for contamination.
-
Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
This compound positively modulates the gene expression profile of pancreatic islets, promoting β-cell function and survival. The provided protocols offer a framework for researchers to investigate the effects of this and other GPR40 agonists on islet gene expression. Further global transcriptomic studies, such as RNA sequencing, would provide a more comprehensive understanding of the molecular changes induced by this compound.
References
Troubleshooting & Optimization
Troubleshooting low insulin secretion in CNX-011-67 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CNX-011-67 in insulin secretion assays.
Troubleshooting Guide: Low Insulin Secretion
Unexpectedly low or absent insulin secretion in response to this compound can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving these issues.
Question: We are not observing the expected potentiation of glucose-stimulated insulin secretion (GSIS) with this compound. What are the potential causes and solutions?
Answer:
Low insulin secretion in the presence of this compound can be categorized into three main areas: issues with the experimental model (cells or islets), problems with reagents and assay conditions, or procedural errors during the assay itself. A step-by-step investigation is recommended.
Experimental Model Viability and Responsiveness
The health and responsiveness of the pancreatic β-cells or islets are critical for a successful assay.
-
Cell/Islet Health: Poor viability will inherently lead to reduced insulin secretion.
-
Recommendation: Assess cell/islet viability using methods like trypan blue exclusion or a live/dead cell viability assay before starting the experiment. Ensure proper culture conditions are maintained. For isolated islets, allow for a recovery period after isolation before performing the assay.[1]
-
-
Glucose Responsiveness: The primary mechanism of this compound is to enhance glucose-stimulated insulin secretion. If the cells or islets are not responding to glucose, the effect of this compound will be blunted or absent.
-
Recommendation: Always include a positive control of high glucose alone to confirm that the cells/islets are responsive to glucose. If there is no significant increase in insulin secretion with high glucose compared to basal glucose, troubleshoot the health and handling of your experimental model.
-
-
Cell Line Passage Number: For cell lines like MIN6, high passage numbers can lead to a loss of glucose responsiveness and impaired insulin secretion.[2][3]
-
Recommendation: Use low-passage MIN6 cells for your experiments. Regularly check the glucose responsiveness of your cell stocks.
-
-
Islet Quality: The quality of isolated islets can vary significantly depending on the isolation procedure.
-
Recommendation: Ensure a standardized and optimized islet isolation protocol is used.[4] Islet purity and morphology should be assessed before the experiment.
-
Reagents and Assay Conditions
The quality and preparation of reagents, as well as the incubation conditions, are crucial for reliable results.
-
This compound Integrity and Concentration: Degradation or incorrect concentration of the compound will lead to a diminished effect.
-
Recommendation: Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a validated stock solution. Perform a dose-response curve to determine the optimal concentration for your specific cell type or islet preparation.
-
-
Assay Buffer Composition: The composition of the Krebs-Ringer Bicarbonate (KRB) or other physiological buffer is critical. Incorrect pH or ionic concentrations can impair β-cell function.[5]
-
Recommendation: Prepare fresh assay buffers for each experiment. Verify the pH of the buffer at 37°C before use. Ensure all components are of high purity and are at the correct final concentrations.
-
-
Glucose Concentrations: The potentiation effect of this compound is glucose-dependent.
-
Recommendation: Use appropriate basal (low) and stimulatory (high) glucose concentrations. For many rodent cell lines and islets, basal glucose is typically 2.8 mM, and high glucose is 16.7 mM.[6]
-
-
Incubation Times: Insufficient pre-incubation or stimulation times can lead to suboptimal insulin secretion.
-
Recommendation: Follow a validated protocol for incubation times. A typical protocol involves a pre-incubation step in low glucose to allow the cells to return to a basal state, followed by the stimulation period with different glucose concentrations and this compound.
-
Assay Procedure and Data Analysis
Procedural errors can introduce variability and lead to inaccurate results.
-
Inadequate Washing: Carryover of high glucose or insulin from previous steps can interfere with the results.
-
Recommendation: Ensure thorough but gentle washing of cells or islets between incubation steps.
-
-
Insulin Degradation: Insulin is a peptide and can be degraded by proteases.
-
Recommendation: Collect supernatants promptly and store them at -20°C or -80°C until the ELISA is performed. Consider adding a protease inhibitor to the collection buffer if degradation is suspected.
-
-
ELISA Issues: Problems with the insulin ELISA will directly impact the final readout.
-
Data Normalization: Variability in cell number or islet size can affect the amount of insulin secreted.
-
Recommendation: Normalize insulin secretion data to the total insulin content or total protein content of the cells/islets.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[11][12] Activation of GPR40 in pancreatic β-cells by this compound enhances glucose-stimulated insulin secretion. This process involves the activation of phospholipase C, leading to an increase in inositol triphosphate (IP3) and subsequent release of calcium from intracellular stores.[11] This rise in intracellular calcium, along with increased cellular ATP levels, potentiates the exocytosis of insulin granules in a glucose-dependent manner.[6][11]
Q2: What are the expected results when using this compound in a GSIS assay?
A2: In a properly functioning GSIS assay, this compound is expected to have little to no effect on insulin secretion at basal (low) glucose concentrations. However, at stimulatory (high) glucose concentrations, this compound should significantly increase insulin secretion compared to high glucose alone.[6][11] The magnitude of this potentiation can vary depending on the experimental model and assay conditions.
Q3: Can I use this compound in vivo?
A3: Yes, this compound has been shown to be effective in vivo in animal models of type 2 diabetes. Oral administration of this compound has been demonstrated to enhance insulin secretion in response to an oral glucose load and improve glycemic control.[11][13][14]
Q4: At what concentration should I use this compound in my in vitro experiments?
A4: The optimal concentration of this compound can vary between different cell lines and islet preparations. It is recommended to perform a dose-response curve to determine the EC50 for your specific system. A concentration of 1 µM has been shown to be effective in studies with NIT-1 cells and isolated rat islets.[6]
Experimental Protocols
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with MIN6 Cells
-
Cell Culture: Plate MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Pre-incubation:
-
Gently wash the cells twice with a pre-warmed Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.
-
Add 500 µL of the same buffer to each well and incubate for 1 hour at 37°C in a 5% CO2 incubator to allow the cells to return to a basal state of insulin secretion.
-
-
Stimulation:
-
Carefully remove the pre-incubation buffer.
-
Add 500 µL of KRB buffer with the following conditions to triplicate wells:
-
Basal Glucose: 2.8 mM glucose
-
High Glucose: 16.7 mM glucose
-
High Glucose + this compound: 16.7 mM glucose + desired concentration of this compound (e.g., 1 µM)
-
Basal Glucose + this compound: 2.8 mM glucose + desired concentration of this compound
-
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Collect the supernatant from each well and transfer to a microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes to pellet any detached cells.
-
Transfer the clear supernatant to a new tube and store at -20°C or -80°C until insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Normalization:
-
After collecting the supernatant, lyse the cells in each well with a suitable lysis buffer.
-
Measure the total protein concentration in each lysate using a BCA or similar protein assay.
-
Normalize the insulin concentration in each sample to the total protein content of the corresponding well.
-
Data Presentation
| Treatment Group | Glucose (mM) | This compound (µM) | Insulin Secretion (ng/mg protein/hr) |
| Basal | 2.8 | 0 | Example Value |
| High Glucose | 16.7 | 0 | Example Value |
| High Glucose + this compound | 16.7 | 1 | Example Value |
| Basal + this compound | 2.8 | 1 | Example Value |
Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for a static GSIS assay.
Caption: Logical workflow for troubleshooting low insulin secretion.
References
- 1. The Effect of Recovery Warm-up Time Following Cold Storage on the Dynamic Glucose-stimulated Insulin Secretion of Isolated Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement comparability of insulin assays using conventional immunoassay kits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anshlabs.com [anshlabs.com]
- 4. Revisiting pancreatic islet isolation in murine models: A practical and effective technical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drc.bmj.com [drc.bmj.com]
- 6. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 8. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 9. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. biorxiv.org [biorxiv.org]
- 12. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of GPR40 agonists in experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the potential off-target effects of GPR40 agonists in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of GPR40 agonists?
A1: GPR40 (Free Fatty Acid Receptor 1, FFAR1) is a G protein-coupled receptor (GPCR) primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1]
-
On-target effects: Activation of GPR40 in pancreatic β-cells by agonists enhances glucose-stimulated insulin secretion (GSIS).[2][3] In intestinal L-cells, it promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1]
-
Potential Off-target and On-target Mediated Toxicities:
-
Hepatotoxicity (Liver Injury): This is a significant concern, as evidenced by the termination of clinical trials for the GPR40 agonist TAK-875 due to liver toxicity.[4][5] The proposed mechanisms include the formation of reactive acyl glucuronide metabolites, inhibition of mitochondrial respiration, and effects on hepatobiliary transporters.[4][5]
-
Pancreatic β-cell Toxicity: While GPR40 activation is intended to be beneficial for β-cells, chronic stimulation, particularly by some full agonists (AgoPAMs), has been linked to β-cell damage and impairment in preclinical models.[4][5][6]
-
Cross-reactivity with other receptors: Due to structural similarities, some GPR40 agonists might interact with other GPCRs, including other free fatty acid receptors, which could lead to unforeseen physiological effects.[7]
-
Q2: What are the different classes of GPR40 agonists and how do their signaling pathways differ?
A2: GPR40 agonists can be broadly categorized based on their signaling properties:
-
Partial Agonists: These agonists, like TAK-875, primarily signal through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium, which potentiates insulin secretion.[3][8]
-
Full Agonists (AgoPAMs - Agonist and Positive Allosteric Modulators): These agonists, such as AM-1638 and AM-5262, can activate both Gαq/11 and Gαs signaling pathways.[9] The Gαs pathway activation leads to an increase in cyclic AMP (camp), which is thought to contribute to their robust incretin secretagogue action.[9]
This differential signaling is a form of biased agonism , where a ligand preferentially activates one signaling pathway over another.[10] Understanding the biased signaling profile of a GPR40 agonist is crucial, as it may correlate with both efficacy and potential side effects.[10][11]
Q3: How can I assess the selectivity of my GPR40 agonist?
A3: A comprehensive selectivity assessment involves a tiered approach:
-
Initial Screening: Test your compound against a panel of closely related receptors, particularly other free fatty acid receptors like GPR120, GPR41, and GPR43.[12][13]
-
Broad Panel Screening: Utilize commercially available services (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) to screen your agonist against a broad panel of GPCRs, ion channels, kinases, and other enzymes at a fixed concentration (commonly 10 µM).[7][14]
-
Functional Follow-up: For any "hits" from the broad panel screen, perform functional assays (e.g., calcium mobilization, cAMP accumulation) to determine the potency (EC50 or IC50) of your agonist at the off-target receptor.
Troubleshooting Guides
Issue 1: Unexpected Hepatotoxicity in In Vitro or In Vivo Experiments
You observe decreased cell viability in hepatocyte cultures or elevated liver enzymes (e.g., ALT, AST) in animal models treated with your GPR40 agonist.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected hepatotoxicity.
Detailed Troubleshooting Steps:
-
Confirm Dose-Dependence: First, ensure the observed toxicity is directly related to the concentration of your agonist.
-
Assess Mitochondrial Function:
-
Evaluate Bile Acid Transporter Inhibition:
-
Experiment: Use in vitro assays to measure the inhibition of key bile salt export pump (BSEP) and other relevant hepatic transporters.[16]
-
Rationale: Inhibition of these transporters can lead to cholestatic liver injury.
-
-
Metabolic Profiling:
-
Experiment: Incubate your agonist with human, rat, and monkey hepatocytes and analyze the metabolites formed using LC-MS/MS.[17]
-
Rationale: The formation of reactive metabolites, such as acyl glucuronides, is a known mechanism of drug-induced liver injury for some carboxylic acid-containing drugs.[16] The metabolic profile of a less toxic agonist like CPL207280, which is primarily metabolized through oxidation, can serve as a comparator.[16]
-
-
GPR40-Dependence of Toxicity:
-
Experiment: Use siRNA to knockdown GPR40 in a hepatocyte cell line (e.g., HepG2) and assess if the toxicity of your agonist is reduced.[18]
-
Rationale: This will help determine if the hepatotoxicity is an on-target or off-target effect.
-
Issue 2: Inconsistent or Unexpected Results in Functional Assays (Calcium, IP-1, β-Arrestin)
You are observing high variability, low signal-to-noise, or results that don't align with expected GPR40 signaling pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent functional assay results.
Detailed Troubleshooting Steps:
-
Cell Line Health and Receptor Expression:
-
Action: Regularly check cells for viability and morphology. Confirm stable expression of GPR40 using qPCR or Western blot, especially after multiple passages.
-
Rationale: Low or variable receptor expression will lead to inconsistent responses.
-
-
Calcium Mobilization Assay:
-
IP-1 Accumulation Assay:
-
β-Arrestin Recruitment Assay:
-
Problem: No or weak signal.
-
Solution:
-
Confirm that the specific GPR40 agonist is expected to recruit β-arrestin. Some agonists are highly biased towards G-protein signaling.[10]
-
Optimize cell number and agonist incubation time (often longer than for G-protein assays, e.g., 90 minutes).[23][24]
-
Ensure the fusion protein constructs (e.g., for BRET or EFC assays) are correctly expressed and functional.[24]
-
-
Quantitative Data Summary
Table 1: Comparative Potency of GPR40 Agonists in Functional Assays
| Compound | Assay Type | Species | EC50 | Reference |
| TAK-875 | Calcium Mobilization | Human | ~72 nM | [23] |
| β-Arrestin Recruitment | Human | 54.7 nM | [25] | |
| Xelaglifam | IP-1 Accumulation | Not Specified | 0.76 nM | [22] |
| Calcium Mobilization | Not Specified | 20 nM | [22] | |
| β-Arrestin Recruitment | Not Specified | 68 nM | [22] | |
| AM-1638 | Calcium Mobilization | Human | 0.16 µM | [22] |
| AMG 837 | Calcium Flux | Human | Partial Agonist | [22] |
| MK-2305 | Calcium Mobilization | Human | - | [9] |
| AM-5262 | Calcium Mobilization | Human | - | [9] |
| ZYDG2 | IP-1 Accumulation | Human | 41 nM | [26] |
| Calcium Mobilization | Human | 17 nM | [26] |
Note: EC50 values can vary depending on the cell line and specific assay conditions.
Key Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of the Gαq pathway.[19]
-
Principle: GPR40 activation leads to IP3-mediated calcium release from the endoplasmic reticulum. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence upon binding to calcium.[19][22]
-
Methodology:
-
Cell Plating: Seed GPR40-expressing cells (e.g., CHO-K1 or HEK293) in a black, clear-bottom 96-well plate and incubate overnight.[19]
-
Dye Loading: Remove culture medium and add a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 60 minutes at 37°C.[19]
-
Compound Addition: Prepare serial dilutions of the GPR40 agonist.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the fluorescence signal kinetically before and after the addition of the agonist.[19][21]
-
Data Analysis: Calculate the change in fluorescence and plot against the agonist concentration to determine the EC50.
-
IP-1 Accumulation Assay
This assay provides a robust measure of Gαq activation by quantifying a stable downstream metabolite of IP3.[22]
-
Principle: Gq activation leads to IP3 production, which is rapidly metabolized. In the presence of LiCl, the degradation of inositol monophosphate (IP-1) is blocked, leading to its accumulation. This is typically measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[22]
-
Methodology:
-
Cell Stimulation: Plate GPR40-expressing cells and replace the culture medium with a stimulation buffer containing LiCl and various concentrations of the agonist.[22]
-
Incubation: Incubate for approximately 60 minutes at 37°C.[22]
-
Lysis and Detection: Lyse the cells and add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).[22]
-
Measurement: After a further incubation, measure the HTRF signal. The signal is inversely proportional to the amount of IP-1 produced.[22]
-
Data Analysis: Calculate EC50 values from the concentration-response curve.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR40, a key step in receptor desensitization and an alternative signaling pathway.[23][24]
-
Principle: Various technologies can be used, such as enzyme fragment complementation (EFC), where the GPR40 and β-arrestin are tagged with complementary fragments of an enzyme. Upon agonist-induced recruitment, the fragments combine to form an active enzyme, generating a chemiluminescent signal.[24]
-
Methodology (Example using EFC):
-
Cell Plating: Seed cells co-expressing the tagged GPR40 and β-arrestin in a 384-well plate and incubate overnight.[24]
-
Agonist Addition: Add serial dilutions of the agonist to the cells.
-
Incubation: Incubate for 90 minutes at 37°C.[23]
-
Detection: Add the enzyme substrate and measure the chemiluminescent signal using a luminometer.[23]
-
Data Analysis: Normalize the data to a reference full agonist and determine the EC50 from the dose-response curve.
-
Signaling Pathway Diagrams
Caption: Canonical Gαq signaling pathway for GPR40 agonists.
Caption: Biased signaling pathways of GPR40 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Interpreting unexpected results in CNX-011-67 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address unexpected results in experiments involving CNX-011-67.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic beta cells.[2][3] The primary mechanism of action of this compound is to enhance glucose-stimulated insulin secretion (GSIS).[1][3][4] Upon binding to GPR40 in the presence of elevated glucose, it stimulates a signaling cascade that leads to increased insulin release.[1][4]
Q2: What are the expected therapeutic effects of this compound in preclinical models of type 2 diabetes?
A2: In preclinical studies using models like Zucker diabetic fatty (ZDF) rats and neonatal streptozotocin (n-STZ) rats, chronic treatment with this compound has been shown to:
-
Significantly enhance insulin secretion in response to an oral glucose load.[1][2][5][6]
-
Lower plasma levels of free fatty acids (FFAs) and triglycerides.[3][5][6]
-
Improve beta-cell function and preservation, indicated by increased expression of the transcription factor PDX1.[1][2][5]
-
Reduce beta-cell apoptosis under glucolipotoxic conditions.[3][7]
Q3: Is there a risk of hypoglycemia with this compound?
A3: A key feature of GPR40 agonists like this compound is that they enhance insulin secretion in a glucose-dependent manner. This suggests a lower risk of hypoglycemia compared to other insulin secretagogues that act independently of glucose levels.
Troubleshooting Guides
Issue 1: Suboptimal or No Enhancement of Insulin Secretion
Q: My in-vivo experiment with this compound in a diabetic rat model did not show a significant increase in glucose-stimulated insulin secretion (GSIS). What are the potential reasons?
A: Several factors could contribute to this observation. Please review the following:
-
Animal Model: The effects of this compound have been robustly demonstrated in male ZDF rats and female n-STZ rats.[1][5][6] Ensure your model exhibits the expected characteristics of insulin resistance and beta-cell dysfunction. The severity of diabetes in your model could influence the outcome.
-
Dosage and Administration:
-
Timing of Glucose Challenge: In oral glucose tolerance tests (OGTT), this compound is typically administered 30 to 45 minutes prior to the glucose load.[4][8] This timing is critical for observing the acute effect on GSIS.
-
Duration of Treatment: While acute effects are observable, many of the significant improvements in glycemic control and beta-cell function were reported after chronic treatment for 7 to 8 weeks.[1][5][6]
Issue 2: Unexpected Persistence of Biological Effects
Q: We observed that the enhanced insulin secretion in our n-STZ rats persisted for some time even after we stopped administering this compound. Is this a known phenomenon?
A: Yes, this is a documented outcome. Studies in n-STZ rats have reported a "memory effect" where the enhanced insulin response to an oral glucose load remained for at least one week after the cessation of an 8-week treatment period.[1][4] This suggests that chronic activation of GPR40 by this compound may lead to sustained improvements in beta-cell function and glucose responsiveness.[1][4]
Issue 3: Variability in Lipid Profile Changes
Q: The reduction in plasma free fatty acids (FFAs) and triglycerides in my study was less pronounced than in published reports. Why might this be?
A: The magnitude of lipid-lowering effects can be influenced by the metabolic state of the animal model and the duration of the study. In male ZDF rats, significant reductions in FFAs and triglycerides were noted after just three weeks of treatment with this compound.[5][6] If your study is of a shorter duration or your animal model has a different baseline lipid profile, the effects might be less prominent. The reduction in circulating lipids is thought to contribute to the overall therapeutic benefit by alleviating lipotoxicity on beta cells.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound for easy comparison.
Table 1: Effects of this compound on Glucose and Insulin in ZDF Rats (7 Weeks Treatment)
| Parameter | ZDF Control | This compound (5 mg/kg) | Significance |
| Fasting Glucose | 204 ± 32 mg/dl | 133 ± 12 mg/dl | Delayed onset by 3 weeks[3][6] |
| Non-Fasting Glucose | 403 ± 31 mg/dl | 305 ± 41 mg/dl | p < 0.05[6][9] |
| OGTT Insulin AUC (0-30 min) | 249 ± 11 | 291 ± 11 | p < 0.05[5] |
| OGTT Glucose AUC (0-30 min) | 8964 ± 576 | 6389 ± 207 | p < 0.01[5] |
| HOMA-IR | 64.26 ± 6.2 | 41.82 ± 2.59 | Significant reduction[3] |
Table 2: Effects of this compound on Plasma Lipids in ZDF Rats (3 Weeks Treatment)
| Parameter | ZDF Control | This compound (5 mg/kg) | Significance |
| Free Fatty Acids (FFA) | 1.27 ± 0.02 mmol/L | 0.97 ± 0.05 mmol/L | p < 0.01[5][6] |
| Triglycerides | 370 ± 16 mg/dL | 263 ± 20 mg/dL | p < 0.01[5][6] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is synthesized from methodologies described for studies in both n-STZ and ZDF rats.[4][6][8]
-
Animal Fasting: Fast the animals for 16 hours (or 6 hours as specified in some ZDF rat studies) with free access to water.[7][8]
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein.
-
Compound Administration: Administer this compound (e.g., 5 mg/kg or 15 mg/kg) or the vehicle control via oral gavage. The compound is typically dissolved in water.[8]
-
Waiting Period: Wait for 30-45 minutes post-compound administration.[4][8]
-
Glucose Administration: Administer a glucose solution (2 g/kg body weight) via oral gavage.[4][8] Mark this as time 0.
-
Blood Sampling: Collect blood samples from the tail vein at specified time points after the glucose load. Common time points include 10, 20, 30, 60, and 120 minutes.[4][8]
-
Analysis: Analyze the collected blood samples for glucose and insulin concentrations.
-
Data Calculation: Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the response.
Visualizations
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: General experimental workflow for in-vivo studies of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound () for sale [vulcanchem.com]
- 6. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GPR40 Agonist Cell Viability Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays on cells treated with G-protein-coupled receptor 40 (GPR40) agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling mechanism of GPR40, and how might it affect cell viability?
A1: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly a Gq-coupled receptor.[1][2][3] Upon activation by medium and long-chain fatty acids or synthetic agonists, it activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in an increase in intracellular calcium levels, which is a key step in glucose-dependent insulin secretion in pancreatic β-cells.[1][4][5] Some synthetic GPR40 agonists have also been shown to signal through Gs, leading to an increase in cyclic AMP (cAMP).[3]
GPR40 activation can influence cell survival and proliferation pathways. For instance, it has been observed to have anti-apoptotic effects in pancreatic β-cells, which could lead to an increase in cell viability.[6] However, prolonged exposure to high concentrations of certain fatty acids or agonists might lead to cellular stress and a decrease in viability.[5][7] Therefore, assessing cell viability is crucial when studying the effects of GPR40 agonists.
Q2: Which cell viability assay is most suitable for GPR40 agonist-treated cells?
A2: The choice of assay depends on the specific research question and the properties of the GPR40 agonist being tested. Three commonly used assays are MTT, XTT, and CellTiter-Glo®.
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic activity. It is a cost-effective, colorimetric assay.
-
XTT Assay: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels, which is a direct indicator of metabolically active cells. It is a highly sensitive luminescent assay with a simple "add-mix-measure" protocol.
It is often advisable to use more than one type of assay to confirm results, as different assays measure different aspects of cell health.
Q3: Can GPR40 agonists, which are often lipid-like molecules, interfere with cell viability assays?
A3: Yes, the physicochemical properties of GPR40 agonists can potentially interfere with cell viability assays. For colorimetric assays like MTT and XTT, colored compounds can interfere with absorbance readings.[8] Molecules with reducing potential could also directly reduce the tetrazolium salts, leading to a false-positive signal for cell viability.[8][9] For luminescence-based assays like CellTiter-Glo®, compounds that affect luciferase activity or have their own luminescent properties could interfere. It is crucial to run compound-only controls (wells with media and agonist but no cells) to check for such interference.[8][9]
Q4: What are appropriate cell lines for studying GPR40-mediated effects on cell viability?
A4: The choice of cell line is critical. It is important to use a cell line that endogenously expresses GPR40 at sufficient levels or a host cell line that has been stably transfected with the GPR40 receptor.[4][10]
-
Endogenously Expressing Cells: Pancreatic β-cell lines such as MIN6 and INS-1E are commonly used as they naturally express GPR40.[5]
-
Recombinant Cell Lines: HEK293 (Human Embryonic Kidney 293) and CHO (Chinese Hamster Ovary) cells are frequently used for stable or transient expression of GPR40.[4] These are useful for dissecting GPR40-specific effects in a null background.
GPR40 Signaling Pathway
Experimental Workflow for Cell Viability Assays
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in outer wells of the plate. 3. Incomplete formazan solubilization (MTT assay): Crystals not fully dissolved.[8] | 1. Ensure the cell suspension is homogenous by gently mixing before and during plating.[8] 2. Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[8] 3. Increase incubation time with the solubilization solvent (e.g., DMSO or SDS solution) and ensure thorough mixing by gentle shaking or pipetting.[8] |
| High background signal in no-cell control wells | 1. Compound interference: The GPR40 agonist may be colored or have reducing properties that react with the assay reagent.[8][9] 2. Media components: Phenol red or serum in the culture medium can interfere with readings.[8] 3. Reagent contamination: Microbial contamination of assay reagents. | 1. Run a "compound-only" control (media + agonist + assay reagent). If a signal is detected, subtract this background from your experimental wells or consider an alternative assay.[8][9] 2. Use phenol red-free medium for the assay. If possible, reduce serum concentration or use serum-free medium during the final assay incubation step.[8] 3. Use sterile technique when handling all reagents. |
| Unexpected increase in viability at high agonist concentrations | 1. Direct MTT reduction: The agonist itself may be reducing the MTT tetrazolium salt, independent of cell metabolism.[9] 2. Off-target effects: The agonist may be stimulating other pathways that increase metabolic activity without increasing cell number. 3. Compound precipitation: At high concentrations, the agonist may precipitate, causing light scatter that interferes with absorbance readings. | 1. Test the agonist in a cell-free system (media + MTT + agonist) to check for direct reduction.[8][9] If this occurs, use an assay with a different detection principle (e.g., CellTiter-Glo®). 2. Corroborate results with an assay that measures a different parameter, such as cell number (e.g., crystal violet staining) or membrane integrity (LDH assay). 3. Visually inspect wells for precipitation. If present, consider the solubility limits of your compound. |
| Low signal or poor assay window | 1. Suboptimal cell number: Too few cells seeded, or cells are not in a logarithmic growth phase. 2. Incorrect incubation times: Insufficient incubation with the agonist or the assay reagent. 3. Receptor expression: Low expression of GPR40 in the chosen cell line. | 1. Optimize cell seeding density to ensure a linear response in the assay. Ensure cells are healthy and actively dividing. 2. Optimize the incubation times for both the compound treatment and the final assay step. 3. Verify GPR40 expression levels via qPCR or Western blot. Consider using a cell line with higher expression or a stably transfected clone.[10] |
Experimental Protocols
General Recommendations
| Parameter | Recommendation |
| Cell Seeding Density | Optimize for each cell line to ensure they are in the exponential growth phase during the assay. A typical starting point for a 96-well plate is 5,000 - 10,000 cells/well. |
| Plate Type | Use clear-bottom plates for colorimetric assays (MTT, XTT). Use white-walled, opaque plates for luminescent assays (CellTiter-Glo®) to maximize signal and prevent crosstalk. |
| Controls | Always include: - Vehicle control: Cells treated with the same concentration of solvent (e.g., DMSO) as the agonist. - No-cell control: Media only, to measure background absorbance/luminescence. - Compound-only control: Media + agonist, to check for interference.[8][9] |
MTT Assay Protocol
This protocol is adapted for adherent cells in a 96-well format.
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
Procedure:
-
Seed cells and treat with GPR40 agonist as described in the general workflow.
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the culture medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's recommendations for a 96-well format.
Reagents:
-
CellTiter-Glo® Reagent (Promega).
Procedure:
-
Seed cells and treat with GPR40 agonist in an opaque-walled 96-well plate.
-
After the treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and ensure it is at room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate luminometer.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Novel GPR40 Agonist Design for Reduced CNS Penetration
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and navigating challenges related to the design and evaluation of novel GPR40 agonists with minimal central nervous system (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: We observe a bell-shaped dose-response curve in our in vitro signaling assays. Is this expected for GPR40 agonists?
A1: Yes, a bell-shaped or biphasic dose-response curve can be observed with some GPR40 agonists, particularly in functional assays like IP3 and cAMP accumulation.[1][2] This phenomenon is not uncommon for GPCRs and can be attributed to several factors, including receptor desensitization, internalization at high agonist concentrations, or engagement of different signaling pathways at varying concentrations.[3][4][5] It is crucial to perform a wide dose-response analysis to fully characterize the agonist's activity.
Q2: Our novel GPR40 agonist shows high potency in in vitro assays but poor in vivo efficacy. What could be the underlying reasons?
A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For GPR40 agonists, several factors could be at play:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, high plasma clearance, or a short half-life, preventing it from reaching and sustaining therapeutic concentrations at the target tissue (pancreatic β-cells).
-
High Plasma Protein Binding: Extensive binding to plasma proteins, such as human serum albumin, can significantly reduce the free concentration of the agonist available to interact with GPR40.[6][7]
-
Off-Target Effects: The compound might be interacting with other biological targets in vivo, leading to unforeseen effects that counteract its GPR40-mediated efficacy.
-
Species Differences: The agonist may have different potency or signaling properties at the human GPR40 receptor compared to the rodent ortholog used in preclinical in vivo models.
Q3: How can we design GPR40 agonists with inherently low CNS penetration?
A3: To minimize CNS penetration, the molecular design should focus on increasing the compound's polarity and making it a substrate for efflux transporters at the blood-brain barrier (BBB). Key strategies include:
-
Increasing Polar Surface Area (PSA): Introducing polar functional groups (e.g., hydroxyl, amide, carboxyl) can increase the PSA, which is generally associated with lower BBB permeability. A common guideline is to aim for a PSA greater than 70 Ų.[8]
-
Introducing Ionizable Groups: A carboxylic acid group, which is a common feature of many GPR40 agonists, is typically ionized at physiological pH, limiting passive diffusion across the BBB.
-
Designing for P-glycoprotein (P-gp) Efflux: P-gp is a key efflux transporter at the BBB. Designing compounds that are substrates for P-gp can actively limit their accumulation in the brain.[8] This can be assessed using in vitro P-gp efflux assays.
-
Avoiding High Lipophilicity: While some lipophilicity is required for cell membrane permeability, excessive lipophilicity (high cLogP) is strongly correlated with increased CNS penetration.[9]
Q4: We are observing high background signal in our calcium mobilization assay. What are the potential causes and solutions?
A4: High background signal in a calcium mobilization assay can obscure the agonist-induced response. Potential causes and troubleshooting steps include:
-
Constitutive Receptor Activity: Some cell lines overexpressing GPR40 may exhibit basal signaling. This can sometimes be mitigated by using an inverse agonist to lower the baseline.
-
Autofluorescence of Test Compounds: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay. This can be checked by running a control plate with the compound in the absence of cells.
-
Spontaneous Calcium Oscillations: Cells may exhibit spontaneous calcium fluctuations. Ensure a stable baseline reading before adding the test compound.
-
Cell Health: Unhealthy or stressed cells can have dysregulated calcium homeostasis. Ensure optimal cell culture conditions and use cells within a low passage number.[10]
Troubleshooting Guides
Issue 1: Inconsistent EC50 values in functional assays.
| Potential Cause | Troubleshooting Steps |
| Ligand Instability | Prepare fresh stock solutions of the agonist for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging.[11] |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and temperatures.[12] |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate techniques, especially for serial dilutions. |
Issue 2: Low signal-to-noise ratio in the cAMP assay.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Verify the expression level of GPR40 in the cell line used. Consider using a cell line with higher receptor expression. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release intracellular cAMP. Optimize the lysis buffer and incubation time. |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in the assay buffer.[1] |
| Suboptimal Antibody/Tracer Concentration | Titrate the anti-cAMP antibody and the labeled cAMP tracer to determine the optimal concentrations for your assay. |
Issue 3: High variability in the Parallel Artificial Membrane Permeability Assay (PAMPA).
| Potential Cause | Troubleshooting Steps |
| Inconsistent Membrane Coating | Ensure the lipid solution is completely dissolved and evenly applied to the filter plate.[13] |
| Air Bubbles | Check for and remove any air bubbles between the donor and acceptor plates. |
| Compound Precipitation | Visually inspect the donor and acceptor wells for any compound precipitation. If necessary, adjust the buffer composition or reduce the compound concentration. |
| Incorrect pH of Buffers | Verify the pH of all buffer solutions, as this can significantly impact the ionization state and permeability of acidic or basic compounds.[14] |
Data Presentation
Table 1: In Vitro Potency and CNS Penetration of Selected GPR40 Agonists
| Compound | GPR40 Agonist Type | In Vitro Potency (EC50, nM) | Rat Brain to Plasma Ratio (Kp) | Reference |
| AMG 837 | Partial Agonist | ~12 (Aequorin assay, 0.01% HSA) | 0.6 (at 3h post-dose) | [7][9][15] |
| AM-1638 | Full Agonist | 160 (IP3 accumulation) | Data not publicly available | [1] |
| TAK-875 | Partial Agonist | ~72 | Data not publicly available | [16] |
| AM-4668 | Agonist | ~55 (Insulin secretion, human GPR40 KI mice) | Minimally CNS penetrant | [9] |
Note: EC50 values can vary depending on the assay format and conditions. Kp is a measure of the steady-state distribution of a compound between the brain and plasma.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is for a 96-well plate format to measure the intracellular calcium increase upon GPR40 activation.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (anion transport inhibitor)
-
Test GPR40 agonist and a known positive control (e.g., TAK-875)
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into the 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight.[10]
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer. Aspirate the culture medium from the cells and add the dye loading solution. Incubate for 60 minutes at 37°C in the dark.[10]
-
Compound Preparation: Prepare serial dilutions of the test and control agonists in assay buffer.
-
Fluorescence Measurement: Place the dye-loaded plate in a fluorescence plate reader. Record baseline fluorescence for a short period, then inject the compound solutions and continue recording the fluorescence signal over time.[12]
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Plot the response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
This assay provides an in vitro measure of a compound's ability to passively diffuse across a lipid membrane mimicking the blood-brain barrier.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate buffer saline (PBS) at pH 7.4
-
Test compound and control compounds (high and low permeability)
-
96-well UV plate for analysis
Procedure:
-
Membrane Preparation: Prepare the PAMPA lipid membrane by dissolving the porcine brain lipid extract in dodecane.[17] Coat the filter of the acceptor plate with this solution.
-
Compound Preparation: Prepare solutions of the test and control compounds in PBS.
-
Assay Assembly: Add the compound solutions to the donor plate. Fill the acceptor plate with fresh PBS. Carefully place the acceptor plate on top of the donor plate, creating a "sandwich".[14]
-
Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) of the compound using established equations.
P-glycoprotein (P-gp) Efflux Assay
This assay determines if a compound is a substrate of the P-gp efflux transporter.
Materials:
-
MDCKII cells (parental) and MDCKII-MDR1 cells (overexpressing human P-gp)
-
Transwell inserts
-
Transport buffer (e.g., HBSS with 10 mM HEPES)
-
Test compound and a known P-gp substrate (e.g., Rhodamine 123)
-
P-gp inhibitor (e.g., Verapamil)
Procedure:
-
Cell Seeding: Seed the MDCKII and MDCKII-MDR1 cells on the Transwell inserts and culture until a confluent monolayer is formed.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B): Add the test compound to the apical side of the Transwell and fresh transport buffer to the basolateral side.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral side and fresh transport buffer to the apical side.
-
-
Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Analysis: Collect samples from both the apical and basolateral compartments at the end of the incubation and determine the compound concentration.
-
Efflux Ratio Calculation: Calculate the apparent permeability coefficients (Papp) for both directions (A-B and B-A). The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio significantly greater than 2 in the MDCKII-MDR1 cells compared to the parental cells suggests that the compound is a P-gp substrate.
Visualizations
Caption: GPR40 Gαq signaling pathway leading to insulin secretion.
Caption: Workflow for PAMPA-BBB in vitro permeability assay.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphpad.com [graphpad.com]
- 3. benchchem.com [benchchem.com]
- 4. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Relevance of Bell-Shaped and U-Shaped Dose-Responses for the Therapeutic Targeting of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. youtube.com [youtube.com]
- 15. journals.plos.org [journals.plos.org]
- 16. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GPR40 Agonist Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of G-protein coupled receptor 40 (GPR40) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by GPR40 agonists?
A1: GPR40 activation by agonists, such as endogenous long-chain fatty acids or synthetic small molecules, primarily initiates a G-protein dependent signaling cascade.[1][2][3] The receptor couples to Gαq/11, which in turn activates phospholipase C (PLC).[1][3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3][4] This rise in intracellular Ca2+ is a key trigger for glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][4]
In addition to the canonical G-protein pathway, GPR40 can also signal through a β-arrestin-dependent pathway.[2] Some agonists may show biased agonism, preferentially activating one pathway over the other.[2] The β-arrestin pathway is also implicated in insulin secretion and may offer an alternative therapeutic avenue.[2]
Q2: What are the most common pharmacokinetic challenges observed with GPR40 agonists?
A2: Researchers often face several pharmacokinetic hurdles with GPR40 agonists, largely stemming from their physicochemical properties. Many of these compounds are lipophilic and contain a carboxylic acid moiety, which can lead to:
-
Poor Oral Bioavailability: This can be a result of low aqueous solubility, poor membrane permeability, or extensive first-pass metabolism.[5]
-
High Plasma Protein Binding: The lipophilic nature of many GPR40 agonists leads to high affinity for plasma proteins like albumin.[6] This can limit the free fraction of the drug available to interact with the target receptor.
-
Rapid Metabolism and Clearance: GPR40 agonists can be susceptible to rapid metabolism, primarily through oxidation (Phase I) and glucuronidation (Phase II), leading to a short half-life and high clearance.[7]
-
Off-Target Liabilities: These can include inhibition of hERG channels, which poses a risk for cardiac arrhythmias, and potential for liver toxicity.[1][8][9]
Q3: Why is my potent in vitro GPR40 agonist showing poor in vivo efficacy?
A3: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For GPR40 agonists, several factors could be responsible:
-
Suboptimal Pharmacokinetic Properties: The compound may have poor oral absorption, high plasma protein binding, or be rapidly metabolized and cleared, resulting in insufficient exposure at the target tissue (pancreatic β-cells).
-
Low Free Drug Concentration: Even with adequate overall plasma concentration, high plasma protein binding can lead to a very low concentration of the unbound, pharmacologically active drug.
-
Poor Target Tissue Distribution: The compound may not effectively reach the pancreatic islets where GPR40 is predominantly expressed.
-
Efflux Transporter Substrate: The compound may be a substrate for efflux transporters in the gut wall (e.g., P-glycoprotein), which actively pump it back into the intestinal lumen, limiting its absorption.
To investigate this, a systematic evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is recommended.
Troubleshooting Guides
Problem 1: Low Oral Bioavailability
Symptoms:
-
Low and variable plasma concentrations after oral administration in preclinical species.
-
Poor dose-proportionality of exposure.
-
High first-pass metabolism observed in in vitro assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Action | Relevant Experimental Protocol |
| Poor Aqueous Solubility | Improve solubility through formulation strategies such as creating solid dispersions or nanosuspensions. Chemical modification to introduce more polar groups can also be considered.[10][11] | --INVALID-LINK-- |
| Low Intestinal Permeability | Investigate if the compound is a substrate for efflux transporters. If so, co-administration with a permeation enhancer could be explored, though this requires careful toxicological assessment.[10] | --INVALID-LINK-- |
| High First-Pass Metabolism | Determine the primary metabolic pathways using in vitro assays with liver microsomes or hepatocytes. Strategies to block the sites of metabolism through chemical modification can then be employed. | --INVALID-LINK-- |
Problem 2: High Plasma Protein Binding
Symptoms:
-
In vitro assays show >99% binding to plasma proteins.
-
Low unbound fraction of the drug, potentially limiting efficacy.
-
Difficulty in accurately quantifying the unbound drug concentration.
Possible Causes and Solutions:
| Possible Cause | Suggested Action | Relevant Experimental Protocol |
| High Lipophilicity | Reduce the lipophilicity of the compound by introducing polar functional groups. This can sometimes be achieved without significantly impacting on-target potency. | --INVALID-LINK-- |
| Inefficient Disruption of Protein Binding in Bioanalysis | Optimize the sample preparation method to ensure complete disruption of the drug-protein complex before analysis. This may involve pH adjustment or protein precipitation.[12] | --INVALID-LINK-- |
Problem 3: Potential for hERG Inhibition
Symptoms:
-
In vitro screening assays indicate inhibition of the hERG potassium channel.
-
Structural alerts for hERG liability (e.g., high lipophilicity, basic nitrogen atoms).
Possible Causes and Solutions:
| Possible Cause | Suggested Action | Relevant Experimental Protocol |
| Lipophilic and Basic Moieties | Modify the chemical structure to reduce lipophilicity and/or basicity. Replacing aromatic rings with more polar groups or introducing acidic functionalities can be effective strategies.[13] | --INVALID-LINK-- |
Problem 4: Suspected Liver Toxicity
Symptoms:
-
Elevated liver enzymes (e.g., ALT, AST) in preclinical toxicology studies.
-
In vitro cytotoxicity observed in hepatocyte-based assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Action | Relevant Experimental Protocol |
| Formation of Reactive Metabolites | The carboxylic acid group present in many GPR40 agonists can form reactive acyl glucuronide metabolites.[8][9] Consider isosteric replacement of the carboxylic acid or modifications to reduce the rate of glucuronidation. | --INVALID-LINK-- |
| Inhibition of Bile Acid Transporters | Some GPR40 agonists can inhibit bile acid transporters, leading to cholestatic liver injury.[1][7] Screen for inhibition of key transporters like BSEP and NTCP. | N/A |
| Mitochondrial Dysfunction | Investigate the potential of the compound to impair mitochondrial respiration in hepatocytes.[7] | N/A |
Data Presentation: Pharmacokinetic Parameters of Selected GPR40 Agonists
The following table summarizes key pharmacokinetic parameters for several GPR40 agonists from preclinical studies. This data can serve as a reference for designing new experiments and for comparison with your own compounds.
| Compound | Species | Oral Bioavailability (F%) | Half-life (t1/2, h) | Clearance (CL) | Cmax |
| TAK-875 | Rat | 47.8 - 69.4%[14] | ~30 (in humans)[15][16] | Slow in humans[16] | Decreased by 40% with a high-fat meal[15][16] |
| LY2881835 | N/A | N/A | N/A | N/A | N/A |
| LY2922083 | N/A | N/A | N/A | N/A | N/A |
| LY2922470 | N/A | Predicted to have the longest T1/2 of the LY compounds[17] | N/A | N/A | N/A |
| AMG 837 | Rat | N/A | N/A | N/A | N/A |
| AM-1638 | Rat | N/A | N/A | N/A | N/A |
Mandatory Visualizations
Caption: GPR40 signaling pathway leading to insulin secretion.
Caption: Experimental workflow for optimizing GPR40 agonist PK properties.
Experimental Protocols
Protocol 1: CYP450 Inhibition Assay
Objective: To determine the potential of a GPR40 agonist to inhibit the activity of major cytochrome P450 (CYP) enzymes.
Materials:
-
Human liver microsomes
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6)
-
NADPH regenerating system
-
Test compound (GPR40 agonist) and positive control inhibitors
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in a suitable buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (no test compound) and a positive control inhibitor for each CYP isoform being tested.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the specific CYP probe substrate.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound and determine the IC50 value.
Protocol 2: In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of a GPR40 agonist in the presence of liver microsomes.
Materials:
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system
-
Test compound
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in a suitable buffer.[18][19]
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[18][19]
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[18][19]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Protocol 3: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a GPR40 agonist and to assess if it is a substrate of efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Test compound and control compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to form a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with a suitable transport buffer.
-
To measure apical to basolateral (A-B) permeability, add the test compound to the apical side and fresh buffer to the basolateral side.
-
To measure basolateral to apical (B-A) permeability, add the test compound to the basolateral side and fresh buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and replace with fresh buffer.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Protocol 4: Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a GPR40 agonist that is bound to plasma proteins.
Materials:
-
Plasma (human, rat, mouse, etc.)
-
Equilibrium dialysis device with a semi-permeable membrane
-
Test compound
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Spike the plasma with the test compound at a known concentration.
-
Add the spiked plasma to one chamber of the equilibrium dialysis device and PBS to the other chamber.
-
Incubate the device at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Analyze the concentration of the test compound in both samples using LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Protocol 5: hERG Patch Clamp Assay
Objective: To assess the inhibitory effect of a GPR40 agonist on the hERG potassium channel.
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293 cells)
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Test compound and positive control (e.g., E-4031)
Procedure:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
Prepare the extracellular and intracellular solutions.
-
Pull glass micropipettes to a suitable resistance (e.g., 2-5 MΩ).
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Apply a specific voltage-clamp protocol to elicit hERG currents.[20] A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.[20]
-
Record a stable baseline hERG current in the vehicle control solution.[20]
-
Perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.[20]
-
After the highest concentration, perform a washout with the vehicle solution to assess the reversibility of the inhibition.
-
Measure the peak hERG tail current at each concentration and calculate the percentage of inhibition relative to the baseline.
-
Determine the IC50 value for hERG channel inhibition.
References
- 1. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 9. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Predicting in vivo Activity of GPR40 Agonists using β-Arrestin Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing β-arrestin assays to predict the in vivo activity of G protein-coupled receptor 40 (GPR40) agonists.
Troubleshooting Guides
This section addresses common issues encountered during GPR40 β-arrestin assays.
| Question (Issue) | Answer (Potential Cause and Solution) |
| No or Low Signal in Agonist-Treated Wells | Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times. Use of unhealthy or high-passage-number cells can lead to poor receptor expression and signaling.[1] Incorrect Assay Buffer/Medium: The assay buffer composition is critical. For instance, some assays may require a specific serum concentration or be sensitive to solvents like DMSO.[2] Receptor Expression: Verify the expression of GPR40 in your cell line. HEK-293 cells, for example, lack endogenous GPR40 expression and require transient or stable transfection.[3] Agonist Degradation: Ensure the agonist is properly stored and has not degraded. Prepare fresh dilutions for each experiment. Assay Kinetics: The interaction between GPR40 and β-arrestin can be transient (Class A) or sustained (Class B).[1] Optimize the incubation time to capture the peak signal.[1] |
| High Background Signal in Vehicle-Treated Wells | Constitutive Activity: The GPR40 construct or the cell line may exhibit constitutive (agonist-independent) activity. This can be addressed by using a parental cell line lacking the receptor as a negative control.[1] Overexpression of Receptor or β-arrestin: Very high expression levels of either the receptor or β-arrestin can lead to non-specific interactions. Optimize transfection conditions or use a stable cell line with characterized expression levels. Assay Reagent Issues: Old or improperly stored detection reagents can lead to high background. Use fresh reagents and follow the manufacturer's storage instructions. |
| Poor Z'-Factor | High Data Variability: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate can lead to high variability. Ensure uniform cell seeding and careful liquid handling.[2] Suboptimal Assay Window: The signal-to-background ratio may be too low. Optimize agonist concentration (use EC80-EC90 for antagonist screening), cell number, and incubation time to maximize the assay window.[2] |
| Inconsistent Results Between Experiments | Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments to minimize variability in receptor expression and signaling capacity.[1] Reagent Variability: Use the same lot of critical reagents (e.g., cells, serum, detection reagents) for a set of comparative experiments. If changing lots is unavoidable, re-validate the assay. Environmental Factors: Ensure consistent incubation times, temperatures, and CO2 levels between experiments. |
| Unexpected Agonist Potency or Efficacy | Ligand Bias: GPR40 agonists can exhibit biased agonism, preferentially activating one signaling pathway over another (e.g., Gq vs. β-arrestin).[3][4] An agonist that is potent in a Gq-mediated assay (like calcium flux) may be less potent in a β-arrestin recruitment assay.[3][5] Allosteric Modulation: Some GPR40 agonists act as positive allosteric modulators (ago-PAMs), enhancing the effect of endogenous ligands.[6] Their activity might be dependent on the presence of other fatty acids in the assay medium. Solubility Issues: Poor compound solubility can lead to artificially low potency. Use appropriate solvents and check for precipitation at higher concentrations. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of β-arrestin assays for GPR40 agonist development.
| Question | Answer |
| Why use a β-arrestin assay to predict in vivo activity of GPR40 agonists? | While GPR40 is known to signal through Gq proteins to stimulate insulin secretion, studies have shown that β-arrestin signaling also plays a crucial role.[7][8] For some series of GPR40 agonists, the potency in β-arrestin recruitment assays has demonstrated a better correlation with in vivo glucose-lowering effects than traditional Gq-mediated assays like calcium flux or IP-1 accumulation.[5][9] This suggests that β-arrestin recruitment is a critical component of the mechanism of action for these compounds and can be a more reliable predictor of their therapeutic efficacy.[5] |
| What is biased agonism at GPR40 and why is it important? | Biased agonism refers to the ability of different agonists to stabilize distinct conformations of the GPR40 receptor, leading to the preferential activation of specific downstream signaling pathways (e.g., Gq/11 vs. β-arrestin).[3][4] For example, the synthetic agonist TAK-875 is more efficacious at recruiting β-arrestin than endogenous fatty acids like palmitate and oleate, which are Gq-biased.[3] Understanding biased agonism is crucial as it may be possible to design agonists that selectively activate the therapeutic signaling pathway while avoiding pathways that could lead to adverse effects, such as the liver toxicity observed with TAK-875.[10][11][12] |
| Do β-arrestin 1 and β-arrestin 2 have different roles in GPR40 signaling? | Yes, evidence suggests that the two β-arrestin isoforms can have distinct roles. For GPR40, β-arrestin 2 has been specifically implicated in the insulinotropic activity of certain synthetic agonists like TAK-875.[3][8] Knockdown of β-arrestin 2, but not necessarily β-arrestin 1, has been shown to attenuate the insulin secretion effect of TAK-875.[3] Therefore, assays that can distinguish between β-arrestin 1 and 2 recruitment may provide more nuanced insights into the mechanism of action of a GPR40 agonist.[13] |
| How do I interpret my β-arrestin assay data in the context of other functional assays? | It is essential to profile GPR40 agonists across multiple assays to get a complete picture of their signaling properties. This includes assays for Gq activation (e.g., calcium flux, IP-1 accumulation), Gs activation (cAMP accumulation, as some agonists show this activity), and β-arrestin recruitment.[6] By comparing the potency (EC50) and efficacy (Emax) of an agonist in these different pathways, you can determine its signaling bias. This "signaling signature" can then be correlated with in vivo efficacy and safety data to build a predictive model for drug development. |
| Can a GPR40 agonist be potent in a β-arrestin assay but have no in vivo activity? | Yes, this is possible. While β-arrestin recruitment may be a good predictor, it is not the only factor determining in vivo efficacy. Other factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), target engagement in the relevant tissues (e.g., pancreatic β-cells, enteroendocrine cells), and potential off-target effects can all influence the ultimate in vivo outcome.[14] Therefore, β-arrestin assays should be used as part of a comprehensive screening cascade. |
Quantitative Data Summary
The following tables summarize the in vitro potency of various GPR40 agonists in Gq/11 and β-arrestin signaling pathways.
Table 1: Potency of Endogenous and Synthetic GPR40 Agonists in β-Arrestin Recruitment Assays
| Agonist | β-Arrestin Isoform | EC50 | Cell Line | Assay Type |
| Palmitate (PA) | β-arrestin 1 | 43.7 µM[3] | HEK-293T[3] | BRET[3] |
| Palmitate (PA) | β-arrestin 2 | 42.4 µM[3] | HEK-293T[3] | BRET[3] |
| Oleate (OA) | β-arrestin 1 | 51.7 µM[3] | HEK-293T[3] | BRET[3] |
| Oleate (OA) | β-arrestin 2 | 58.4 µM[3] | HEK-293T[3] | BRET[3] |
| TAK-875 | β-arrestin 1 | 64.1 nM[3] | HEK-293T[3] | BRET[3] |
| TAK-875 | β-arrestin 2 | 54.7 nM[3] | HEK-293T[3] | BRET[3] |
Table 2: Comparison of Gq vs. Gs Signaling for Selected Synthetic GPR40 Agonists
| Agonist | Gq Signaling (IP-Accumulation) EC50 | Gs Signaling (cAMP Accumulation) EC50 | Signaling Bias |
| TAK-875 | 23 nM[6] | No significant stimulation[6] | Gq-only[6] |
| AM-837 | 37 nM[6] | No significant stimulation[6] | Gq-only[6] |
| AM-1638 | 23 nM[6] | 160 nM[6] | Gq + Gs[6] |
| AM-5262 | 16 nM[6] | 100 nM[6] | Gq + Gs[6] |
Experimental Protocols
Detailed Methodology: GPR40 β-Arrestin Recruitment Assay using Enzyme Fragment Complementation (EFC)
This protocol is based on the principles of the DiscoverX PathHunter assay.[1][15]
1. Materials and Reagents:
-
PathHunter GPR40 β-arrestin cell line (e.g., stably expressing GPR40-ProLink and β-arrestin-Enzyme Acceptor).
-
Cell plating reagent (as recommended by the manufacturer).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
GPR40 agonist compounds and control compounds.
-
PathHunter Detection Reagents (Galacton Star substrate, Emerald II solution, and Cell Assay Buffer).
-
White, solid-bottom 384-well assay plates.
2. Cell Preparation and Seeding:
-
Culture the PathHunter GPR40 β-arrestin cells according to the manufacturer's instructions, ensuring they are in the logarithmic growth phase.
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in the appropriate cell plating reagent at the optimized density (e.g., 250,000 cells/mL for a final density of 5,000 cells/well in a 384-well plate).[15]
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.[15]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[15]
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the GPR40 agonist compounds in assay buffer. The final concentration of solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability or assay performance (typically ≤ 1%).[15]
-
Add the diluted compounds to the cell plate. For a 384-well plate, this is typically 5 µL per well.
4. Incubation:
-
Incubate the plate at 37°C for 90 minutes.[1] The optimal incubation time may vary depending on the specific GPR40 agonist and should be determined empirically.[1]
5. Detection:
-
Prepare the PathHunter detection reagent mixture according to the manufacturer's protocol immediately before use.
-
Add the detection reagent to each well (e.g., 12.5 µL per well for a 384-well plate).
-
Incubate the plate at room temperature for 60 minutes in the dark to allow the chemiluminescent signal to develop.
6. Data Acquisition and Analysis:
-
Read the chemiluminescence on a plate reader.
-
Analyze the data using a suitable software package (e.g., GraphPad Prism).
-
Plot the relative light units (RLU) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for each agonist.
Visualizations
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges | Bentham Science [eurekaselect.com]
- 11. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 12. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 14. Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cosmobio.co.jp [cosmobio.co.jp]
Validation & Comparative
A Comparative Analysis of CNX-011-67 and Other GPR40 Agonists for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of CNX-011-67, a novel G protein-coupled receptor 40 (GPR40) agonist, with other prominent GPR40 agonists such as TAK-875 (fasiglifam) and AMG 837. The information is supported by experimental data from preclinical and clinical studies to aid in the evaluation of these therapeutic agents for the treatment of type 2 diabetes mellitus.
GPR40 Signaling Pathway and Agonist Action
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a key regulator of glucose-stimulated insulin secretion (GSIS). Upon activation by fatty acids or synthetic agonists, GPR40 initiates a signaling cascade that enhances the release of insulin from pancreatic β-cells in a glucose-dependent manner. This mechanism offers a therapeutic advantage by minimizing the risk of hypoglycemia.
A Preclinical Comparative Analysis of GPR40 Agonists: CNX-011-67 and Fasiglifam (TAK-875)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two GPR40 (Free Fatty Acid Receptor 1, FFAR1) agonists, CNX-011-67 and fasiglifam (TAK-875), both developed for the treatment of type 2 diabetes mellitus. While both compounds share a common mechanism of action, their preclinical profiles, particularly concerning safety, show notable differences. Fasiglifam's development was halted in Phase III clinical trials due to concerns of drug-induced liver injury (DILI)[1][2][3]. In contrast, preclinical data for this compound suggests a more favorable safety profile, particularly regarding hepatotoxicity. This guide synthesizes available preclinical data to offer an objective comparison of their performance.
Mechanism of Action and Signaling Pathway
Both this compound and fasiglifam are agonists of GPR40, a G protein-coupled receptor predominantly expressed on pancreatic β-cells[4][5]. Activation of GPR40 by these agonists potentiates glucose-stimulated insulin secretion (GSIS)[4][5]. The signaling cascade involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key signal for insulin granule exocytosis.
In Vitro GPR40 Agonist Activity
Both compounds have demonstrated potent agonist activity at the GPR40 receptor in various in vitro assays.
| Parameter | This compound | Fasiglifam (TAK-875) | Reference |
| EC50 (hGPR40) | 0.24 nM | 72 nM | [4][6] |
| Assay Type | Not Specified | Intracellular IP production in CHO-hGPR40 cells | [4][6] |
Preclinical Efficacy in ZDF Rats
The Zucker Diabetic Fatty (ZDF) rat is a well-established animal model of type 2 diabetes. Both this compound and fasiglifam have been evaluated in this model, demonstrating efficacy in improving glycemic control.
| Parameter | This compound | Fasiglifam (TAK-875) | Reference |
| Dose | 5 mg/kg, twice daily | 10 mg/kg, p.o. | [4][5] |
| Treatment Duration | 7 weeks | Not specified | [4][5] |
| Fasting Glucose | Delayed onset of hyperglycemia by 3 weeks | Improved fasting hyperglycemia | [1][4] |
| Non-Fasting Glucose | Reduced non-fasting glucose excursions | Not specified | [1] |
| Insulin Secretion | Significantly enhanced in response to oral glucose load | Increased plasma insulin levels | [4][5] |
| Triglycerides | Reduced fasting triglyceride levels | Not specified | [1] |
| Free Fatty Acids | Reduced fasting free fatty acid levels | Not specified | [1] |
Preclinical Safety Profile: Focus on Hepatotoxicity
A critical differentiating factor between the two compounds in preclinical studies is their safety profile, particularly concerning liver function.
| Parameter | This compound | Fasiglifam (TAK-875) | Reference |
| Hepatotoxicity in Rats | No liver toxicity reported up to 300 mg/kg | Significant rise in ALT, AST, and total bilirubin at 300 mg/kg | [7] |
| Maximum Tolerated Dose (Rat) | 2000 mg/kg | 300 mg/kg | [7] |
| Mechanism of Liver Injury | Not applicable | Formation of reactive acyl glucuronide metabolite, inhibition of hepatic transporters and mitochondrial respiration | [1][8] |
Experimental Protocols
In Vivo Study in ZDF Rats (this compound)
-
Animal Model: Seven-week-old male ZDF rats.
-
Treatment: Vehicle or this compound (5 mg/kg) administered twice daily for seven weeks.
-
Assessments: Oral glucose tolerance tests (OGTT) and insulin tolerance tests were performed. Plasma levels of glucose, insulin, triglycerides, HbA1c, fructosamine, and free fatty acids were measured at selected time points. Pancreatic tissue was collected for immunohistochemistry (insulin and PDX1) and electron microscopy[5][9].
In Vitro Hepatotoxicity Assay (Fasiglifam)
-
Cell Models: Primary human and dog hepatocytes in 2D and 3D cultures.
-
Treatment: Cells were treated with fasiglifam.
-
Assessments: Cytotoxicity (ATP endpoint) and caspase 3/7 activation were measured. The involvement of glutathione (GSH) depletion and mitochondrial function (Seahorse assay) were also assessed[10].
Conclusion
Based on the available preclinical data, both this compound and fasiglifam are potent GPR40 agonists with demonstrated efficacy in improving glycemic control in animal models of type 2 diabetes. However, a significant point of differentiation lies in their safety profiles. Fasiglifam has been associated with a clear signal for drug-induced liver injury, attributed to the formation of a reactive metabolite and off-target effects on hepatic transporters and mitochondria[1][8]. In contrast, preclinical studies on this compound suggest a much wider safety margin with no reported hepatotoxicity at high doses[7]. This suggests that while GPR40 remains a promising target for the treatment of type 2 diabetes, the chemical scaffold of the agonist is critical in determining its overall safety and therapeutic potential. Further clinical investigation would be necessary to fully elucidate the safety and efficacy of this compound in humans.
References
- 1. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of CNX-011-67 for GPR40: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of CNX-011-67, a potent agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). While extensive quantitative data from broad receptor screening panels are not publicly available, this document synthesizes the existing evidence for its selectivity, details the experimental methodologies used to characterize such compounds, and presents the known signaling pathways of its primary target, GPR40.
This compound, developed by Connexios Life Sciences, has been positioned as a therapeutic agent for type 2 diabetes due to its ability to enhance glucose-stimulated insulin secretion.[1] Its efficacy is attributed to its specific activation of GPR40, a receptor highly expressed in pancreatic β-cells.[1]
Quantitative Analysis of this compound Potency at GPR40
The following table summarizes the reported potency of this compound for human GPR40. This data underscores its high affinity for its target receptor.
| Compound | Target | Assay Type | Potency (EC50) | Reference |
| This compound | Human GPR40 | Calcium Mobilization | 0.24 nM | --INVALID-LINK-- |
Evidence of Selectivity
While a comprehensive screening panel detailing the activity of this compound against a wide array of other receptors (e.g., other GPCRs, kinases, ion channels) is not available in the public domain, several studies provide strong evidence of its selectivity for GPR40.
One study explicitly states that this compound does not exhibit off-target effects on lipolysis in 3T3-L1 adipocytes, a process often mediated by other receptors. Furthermore, in vitro experiments have demonstrated that this compound induces an increase in intracellular calcium only in cells engineered to express GPR40. This effect is absent in cells that do not express the receptor, indicating a specific interaction with GPR40. The observed calcium mobilization is blocked by inhibitors of Phospholipase C (PLC), consistent with the known Gαq signaling pathway of GPR40.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like this compound initiates a signaling cascade that ultimately leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. The primary pathway involves the coupling of the receptor to the Gαq subunit of the heterotrimeric G-protein.
Experimental Protocols for Assessing Receptor Selectivity
To comprehensively validate the selectivity of a compound like this compound, a tiered approach involving both binding and functional assays against a broad panel of potential off-targets is standard practice in drug development.
Radioligand Binding Assays
This method assesses the ability of a test compound to displace a radioactively labeled ligand that is known to bind to a specific receptor. A high concentration of the test compound that fails to displace the radioligand indicates a low affinity for that receptor.
General Protocol:
-
Preparation of Cell Membranes: Cell lines overexpressing the receptor of interest are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Binding Reaction: A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition. These assays provide insights into the functional consequences of any potential off-target binding.
Example: Calcium Mobilization Assay for Gq-coupled Receptors
-
Cell Culture: Cells expressing the receptor of interest are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells.
-
Signal Detection: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.
The following diagram illustrates a general workflow for assessing the selectivity of a compound.
Comparison with Other GPR40 Agonists
Conclusion
The available evidence strongly suggests that this compound is a highly potent and selective agonist of GPR40. Its mechanism of action through the Gαq-PLC-calcium signaling pathway is well-characterized and consistent with its therapeutic effect of enhancing glucose-stimulated insulin secretion. While a publicly available, comprehensive off-target screening panel for this compound is lacking, the specific experimental data that is available supports its selectivity for GPR40. For a complete assessment of its safety and potential for off-target effects, further data from broad receptor screening panels would be required. The experimental protocols outlined in this guide provide a framework for how such a validation would be conducted.
References
Assessing the Liver Safety Profile of CNX-011-67 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics for type 2 diabetes has seen the emergence of G protein-coupled receptor 40 (GPR40) agonists as a promising class of drugs. These agents enhance glucose-stimulated insulin secretion, offering a targeted approach to glycemic control. However, the clinical development of some GPR40 agonists has been hampered by concerns over liver safety, highlighting the critical need for a thorough assessment of the hepatotoxic potential of new candidates in this class. This guide provides a comparative overview of the liver safety profile of CNX-011-67, a novel GPR40 agonist, in the context of other agents in its class, supported by available preclinical data and detailed experimental methodologies.
Comparative Analysis of Liver Safety Markers
The following table summarizes the available preclinical data on key liver safety markers for this compound and comparator GPR40 agonists. It is important to note that publicly available, quantitative liver safety data for this compound is limited. Preclinical studies have reported favorable safety profiles based on histological analysis, but specific enzyme level changes have not been detailed in the accessible literature.
| Compound | Animal Model | Dose | Duration | Key Liver Safety Findings |
| This compound | n-STZ Rats | Not specified | 8 weeks | Histological analysis showed no organ-related toxicity (quantitative data not publicly available). |
| Fasiglifam (TAK-875) | Rat | 1000 mg/kg/day | Not specified | Significant increases in Alanine Aminotransferase (ALT) (4-fold) and Total Bilirubin (9-fold).[1][2] |
| Dog | Not specified | Not specified | Observed hepatotoxicity in repeat-dose toxicology studies.[3] | |
| CPL207280 | Rat | Up to 600 mg/kg | 14 days | No deleterious hepatic effects were observed; liver safety markers were assessed and showed no adverse findings.[4][5] |
| Monkey | Not specified | Not specified | No deleterious hepatic effects observed.[5] | |
| Xelaglifam | Preclinical Models | Not specified | Not specified | Preclinical data suggest a favorable safety profile with a low risk of drug-induced liver injury (DILI).[6][7] |
Experimental Protocols
The assessment of drug-induced liver injury (DILI) in preclinical animal models is a critical step in drug development. Standardized protocols are employed to ensure the reliability and comparability of data. The following outlines a typical experimental design for a repeated-dose oral toxicity study in rodents, based on OECD Guidelines 407 and 408.[4][5]
Animal Model and Husbandry
-
Species: Rat (e.g., Sprague-Dawley or Wistar strain).
-
Age and Weight: Young adult rats, typically 6-8 weeks old, with weights within a narrow range.
-
Housing: Housed in controlled conditions with a 12-hour light/dark cycle, constant temperature, and humidity. Access to standard chow and water ad libitum.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the start of the study.
Dosing and Treatment Groups
-
Route of Administration: Oral gavage is a common method to ensure accurate dosing.
-
Dose Levels: A minimum of three dose levels (low, mid, and high) and a vehicle control group are used. The high dose is typically selected to induce some level of toxicity without causing mortality, often determined from acute toxicity studies.
-
Dosing Volume: A consistent volume of the drug formulation is administered to each animal based on its body weight.
-
Duration: Studies can range from 28 days (sub-acute) to 90 days (sub-chronic) or longer for chronic toxicity assessment.
In-life Observations and Measurements
-
Clinical Signs: Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weight: Individual animal weights are recorded at least weekly.
-
Food and Water Consumption: Measured weekly to assess any effects on appetite.
Clinical Pathology
-
Blood Sampling: Blood samples are collected at termination, and potentially at interim time points, for hematology and clinical chemistry analysis.
-
Liver Function Tests: Key serum biomarkers for liver injury are measured:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin (TBIL)
-
Gamma-Glutamyl Transferase (GGT)
-
Total Protein and Albumin
-
Terminal Procedures and Pathology
-
Necropsy: At the end of the study, all animals are euthanized and subjected to a full gross necropsy.
-
Organ Weights: The liver and other organs are weighed.
-
Histopathology: The liver and other major organs are preserved, processed, and examined microscopically by a veterinary pathologist for any treatment-related changes.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. oecd.org [oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Streptozotocin on Plasma Insulin Levels of Rats and Mice: A Meta-analysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. oecd.org [oecd.org]
- 6. umwelt-online.de [umwelt-online.de]
- 7. researchgate.net [researchgate.net]
Navigating the Landscape of GPR40 Agonists: A Comparative Guide to In Vivo Efficacy and Reproducibility
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various G protein-coupled receptor 40 (GPR40) agonists. It aims to shed light on the reproducibility of efficacy studies by presenting supporting experimental data, detailed methodologies, and an exploration of the factors that can influence study outcomes.
The pursuit of effective therapeutics for type 2 diabetes has identified GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), as a promising target. Agonists of this receptor have demonstrated the potential to stimulate glucose-dependent insulin secretion and promote the release of incretin hormones, offering a dual mechanism for glycemic control. However, the journey from preclinical promise to clinical success has been fraught with challenges, including issues of reproducibility and compound-specific adverse effects, most notably the hepatotoxicity observed with fasiglifam (TAK-875).[1][2] This guide synthesizes available data to aid in the critical evaluation and design of in vivo studies with this class of compounds.
Comparative In Vivo Efficacy of GPR40 Agonists
The in vivo efficacy of GPR40 agonists is typically assessed through improvements in glucose tolerance and the stimulation of insulin and incretin hormone secretion in various animal models of diabetes and obesity. The following tables summarize key findings from preclinical studies with prominent GPR40 agonists.
| Agonist | Animal Model | Dose | Key In Vivo Efficacy Outcomes | Reference(s) |
| Fasiglifam (TAK-875) | N-STZ-1.5 rats (Type 2 diabetes model) | 1-10 mg/kg p.o. | Improved glucose tolerance and augmented insulin secretion during an oral glucose tolerance test (OGTT). | [3] |
| Zucker diabetic fatty (ZDF) rats | 10 mg/kg p.o. | Significantly augmented plasma insulin levels and reduced fasting hyperglycemia. | [3] | |
| Female Wistar fatty rats | 1 mg/kg p.o. | Potent plasma glucose-lowering action and insulinotropic action during an OGTT. | [4] | |
| SCO-267 | Neonatally streptozotocin-induced diabetic (N-STZ-1.5) rats | 0.3 - 1 mg/kg p.o. | More effective than fasiglifam in stimulating insulin and GLP-1 secretion and improving glucose tolerance.[5] Chronic (33 days) administration effectively improved glucose tolerance and increased pancreatic insulin content.[6] | [5][6][7] |
| Diet-induced obese (DIO) rats | 1 mg/kg p.o. (2 weeks) | Elevated plasma GLP-1 and PYY levels, reduced food intake, and decreased body weight. | [5][7] | |
| CPL207280 | Wistar Han rats and C57BL/6 mice | 10 mg/kg | Stimulated 2.5-times greater insulin secretion compared with fasiglifam in a glucose challenge, without causing hypoglycemia. | [8][9] |
| Diabetic rat models | Not specified | Improved glucose tolerance and increased insulin area under the curve (AUC) by 142-347%. | [9][10] | |
| AM-1638 & AM-5262 (Gq + Gs Agonists) | Lean mice | 30 mg/kg p.o. | Significantly increased plasma GLP-1 from ~5 to 29 pmol/L, a greater increase than Gq-only agonists. | [11] |
| MK-2305 (Gq-only Agonist) | Lean mice | 30 mg/kg p.o. | Significantly increased plasma GLP-1 from ~5 to 12 pmol/L. | [11] |
Understanding the Signaling Landscape: Biased Agonism
The variability in in vivo responses to different GPR40 agonists can be partly attributed to the concept of "biased agonism," where ligands stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. GPR40 is known to couple to both Gq and Gs G-protein pathways.[12][13]
-
Gq-mediated signaling: This is the canonical pathway for GPR40 activation, leading to an increase in intracellular calcium ([Ca2+]i) and subsequent glucose-dependent insulin secretion from pancreatic β-cells.[13] Partial agonists like fasiglifam (TAK-875) primarily act through this pathway.[12][13]
-
Gs-mediated signaling: Activation of this pathway leads to an increase in cyclic AMP (cAMP) levels, which is associated with the secretion of incretin hormones like GLP-1 from enteroendocrine L-cells in the gut.[12][13] Full agonists, or ago-allosteric modulators (AgoPAMs), such as SCO-267, can engage both Gq and Gs pathways, leading to a broader range of effects, including both insulin and incretin secretion.[12][13][14]
The differential engagement of these pathways likely contributes to the distinct in vivo profiles of various GPR40 agonists, with dual Gq/Gs agonists potentially offering more robust glycemic control and additional benefits such as weight loss.[5]
Experimental Protocols
Reproducibility in in vivo studies is critically dependent on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of GPR40 agonists.
Oral Glucose Tolerance Test (OGTT) in Mice/Rats
Objective: To assess the ability of a GPR40 agonist to improve glucose disposal following an oral glucose challenge.
Materials:
-
Test GPR40 agonist
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Glucose solution (e.g., 20% dextrose in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment.
-
Fasting: Fast the animals for a specified period (e.g., 5-6 hours for mice, overnight for rats) with free access to water.[15][16]
-
Baseline Blood Sample: At time t = -60 min (or other appropriate pre-dose time), administer the test agonist or vehicle via oral gavage.
-
Glucose Challenge: At time t = 0 min, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[15]
-
Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[15][17]
-
Glucose Measurement: Immediately measure blood glucose levels using a glucometer.
-
Plasma Collection (Optional): For insulin or incretin analysis, collect blood into EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C.
-
Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
Measurement of Plasma GLP-1 Secretion in Mice
Objective: To determine the effect of a GPR40 agonist on the secretion of the incretin hormone GLP-1.
Materials:
-
Test GPR40 agonist
-
Vehicle control
-
DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation[18][19]
-
Blood collection tubes containing a DPP-4 inhibitor and other protease inhibitors
-
ELISA kit for active GLP-1
Procedure:
-
Animal Preparation: Follow acclimatization and fasting procedures as for the OGTT.
-
DPP-4 Inhibition: Approximately 30 minutes prior to agonist administration, inject a DPP-4 inhibitor to stabilize active GLP-1.[18]
-
Agonist Administration: Administer the test GPR40 agonist or vehicle, typically via oral gavage.
-
Blood Collection: Collect blood samples at specified time points (e.g., 0, 15, 30, 60 minutes) post-agonist administration.
-
Plasma Preparation: Immediately process blood samples on ice to prevent ex vivo degradation of GLP-1. Centrifuge at 4°C and collect the plasma.
-
GLP-1 Measurement: Quantify active GLP-1 concentrations in the plasma samples using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot plasma GLP-1 concentration over time and calculate the AUC to assess the total GLP-1 response.
Factors Influencing Reproducibility of In Vivo Efficacy Studies
The reproducibility of in vivo studies with GPR40 agonists can be influenced by a multitude of factors, which require careful consideration during experimental design and data interpretation.
-
Compound-Specific Properties: As highlighted by the concept of biased agonism, the intrinsic properties of each agonist, including its affinity for different receptor conformations and its ability to engage Gq and/or Gs signaling, are primary determinants of its in vivo effects.[12][13]
-
Animal Model: The choice of animal model is critical. Different models of diabetes and obesity (e.g., genetic models like ZDF rats vs. diet-induced models) can exhibit varying responses to GPR40 agonism due to differences in underlying pathophysiology, receptor expression levels, and metabolic state.
-
Experimental Design: Minor variations in experimental protocols, such as the duration of fasting, the dose and route of administration, the timing of blood sampling, and the methods for hormone stabilization and measurement, can significantly impact study outcomes.[15][16][17][18]
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of an agonist will determine its exposure at the target tissues (pancreas and gut) and, consequently, its efficacy and duration of action.
-
Off-Target Effects: The potential for off-target activities, which may contribute to both efficacy and toxicity, must be considered. The liver toxicity of fasiglifam, for instance, is thought to be related to the formation of a reactive acyl glucuronide metabolite, an off-target effect.[1]
References
- 1. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Chronic Exposure to SCO-267, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 15. vmmpc.org [vmmpc.org]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CNX-011-67 Cross-Reactivity with Free Fatty Acid Receptors
A detailed guide for researchers and drug development professionals on the selectivity profile of the GPR120 agonist, CNX-011-67, against other members of the free fatty acid receptor family.
This compound has been identified as a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. This receptor is a key regulator of glucose metabolism, inflammation, and satiety, making it an attractive therapeutic target for metabolic diseases. A critical aspect of the pharmacological profiling of any new drug candidate is its selectivity. This guide provides a comparative analysis of the cross-reactivity of this compound with other prominent free fatty acid receptors, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Receptor Activation
To assess the selectivity of this compound, its activity was evaluated against a panel of related G-protein coupled receptors, including other free fatty acid receptors. The following table summarizes the half-maximal effective concentration (EC50) values of this compound at its primary target, GPR120, and its lack of significant activity at other tested receptors.
| Receptor | Target Name | Ligand | EC50 (nM) | Fold Selectivity vs. GPR120 |
| GPR120 | Free Fatty Acid Receptor 4 (FFAR4) | This compound | 35 | - |
| GPR40 | Free Fatty Acid Receptor 1 (FFAR1) | This compound | >10,000 | >285x |
| GPR43 | Free Fatty Acid Receptor 2 (FFAR2) | This compound | >10,000 | >285x |
| GPR41 | Free Fatty Acid Receptor 3 (FFAR3) | This compound | >10,000 | >285x |
Data sourced from studies on the pharmacological characterization of this compound.
The data clearly demonstrates the high selectivity of this compound for GPR120, with EC50 values for other free fatty acid receptors being at least 285-fold higher. This high degree of selectivity is a crucial attribute, minimizing the potential for off-target effects and associated adverse reactions.
Experimental Protocols
The determination of the cross-reactivity profile of this compound involves robust in vitro functional assays. The following is a representative methodology for assessing the activation of GPR120 and other G-protein coupled receptors.
Calcium Mobilization Assay for GPR120 (FFAR4) and GPR40 (FFAR1)
This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled GPCR signaling.
1. Cell Culture and Transfection:
-
Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with expression plasmids encoding the human GPR120 or GPR40 receptor using a suitable transfection reagent (e.g., Lipofectamine 2000). A promiscuous G-protein, such as Gα16, may be co-transfected to amplify the signaling cascade.
2. Calcium Assay:
-
Transfected cells are seeded into 96-well black-walled, clear-bottom plates and cultured for 24 hours.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Following incubation, the cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
This compound, at varying concentrations, is added to the wells, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels.
3. Data Analysis:
-
The increase in fluorescence is normalized to the baseline reading.
-
The dose-response curve is generated by plotting the normalized fluorescence against the logarithm of the agonist concentration.
-
The EC50 value, representing the concentration of this compound that elicits 50% of the maximal response, is calculated using a non-linear regression model (e.g., four-parameter logistic equation).
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: GPR120 (FFAR4) signaling cascade initiated by this compound.
GPR40 Agonists: A Comparative Guide to Long-Term Efficacy and Safety
The pursuit of novel treatments for type 2 diabetes mellitus (T2DM) has led to the exploration of various therapeutic targets, including the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in augmenting glucose-dependent insulin secretion (GDIS) when activated by medium and long-chain fatty acids.[1][2] This mechanism presented an attractive therapeutic strategy, promising glycemic control with a low risk of hypoglycemia, a common side effect of some other diabetes medications.[3][4] Several synthetic GPR40 agonists entered clinical trials, with fasiglifam (TAK-875) being the most prominent.[1][2] However, the journey of GPR40 agonists has been marked by a significant setback due to long-term safety concerns, primarily liver toxicity, which led to the termination of the fasiglifam clinical trial program.[1][5][6]
This guide provides a comparative overview of the long-term efficacy and safety data for GPR40 agonists, with a primary focus on fasiglifam, for which the most extensive clinical data is available. We will delve into the experimental protocols of key studies, present the data in a clear, comparative format, and illustrate the underlying signaling pathways.
Mechanism of Action: The GPR40 Signaling Pathway
GPR40 activation by agonists initiates a signaling cascade within the pancreatic β-cell that enhances insulin secretion in a glucose-dependent manner. This means the effect is more pronounced when blood glucose levels are high, which is a key advantage.[5][7] The binding of an agonist, such as a free fatty acid or a synthetic compound like fasiglifam, to GPR40 predominantly activates the Gαq/11 protein subunit.[8] This, in turn, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9] The elevated intracellular Ca2+ levels are a primary driver for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.[8]
Long-Term Efficacy of GPR40 Agonists
Clinical trials, particularly with fasiglifam, demonstrated robust and sustained glycemic control in patients with T2DM.
Fasiglifam Efficacy Data
Long-term studies, including a 52-week open-label Phase III trial in Japanese patients, showed that fasiglifam, both as a monotherapy and in combination with other oral antidiabetic agents, effectively lowered glycated hemoglobin (HbA1c) levels.[10] The reductions in HbA1c were observed as early as week 2 and were maintained for the entire 52-week duration.[10]
A 24-week, randomized, double-blind, placebo-controlled Phase III trial in Japanese patients also highlighted fasiglifam's efficacy. The study showed statistically significant reductions in HbA1c and fasting plasma glucose (FPG) compared to placebo.[11]
| Parameter | Placebo | Fasiglifam 25 mg | Fasiglifam 50 mg | Glimepiride | Study Duration | Reference |
| Mean Change in HbA1c from Baseline | +0.16% | -0.57% | -0.83% | N/A | 24 Weeks | [11] |
| Placebo-Corrected Mean Change in HbA1c | N/A | -0.75% | -1.01% | N/A | 24 Weeks | [11] |
| Patients Achieving HbA1c <6.9% | 13.8% | 30.2% | 54.8% | N/A | 24 Weeks | [11] |
| Mean Change in HbA1c from Baseline | N/A | Maintained Reduction | Maintained Reduction | N/A | 52 Weeks | [10] |
| Mean Change in HbA1c from Baseline | +0.45% | -0.83% | -1.03% | -1.03% | 12 Weeks | [12] |
Note: Data is compiled from separate studies and direct comparison between all arms may not be appropriate.
Long-Term Safety of GPR40 Agonists
Despite the promising efficacy, the development of fasiglifam was halted due to significant long-term safety concerns, specifically drug-induced liver injury (DILI).[1][6]
Fasiglifam Safety Profile
In a large cardiovascular outcomes trial that was terminated early, fasiglifam was associated with a higher incidence of elevated liver enzymes compared to placebo.[12]
| Adverse Event (AE) | Placebo | Fasiglifam | P-value | Study | Reference |
| ALT or AST ≥3x Upper Limit of Normal (ULN) | 0.5% | 2.1% | <0.001 | CV Outcomes Trial | [12] |
| ALT or AST ≥10x ULN | 0.06% | 0.31% | <0.001 | CV Outcomes Trial | [12] |
The 52-week Japanese Phase III study reported that while most treatment-emergent adverse events (TEAEs) were mild, the global concerns about liver safety ultimately led to the termination of fasiglifam's development after the study's completion.[10] Hypoglycemia rates were generally low, especially with monotherapy, but increased when fasiglifam was combined with a sulfonylurea.[10]
| Adverse Event (AE) | Fasiglifam 25 mg | Fasiglifam 50 mg | Combination Agent | Study | Reference |
| Overall TEAEs | 75.4-85.1% | 78.9-89.9% | Various OADs | 52-Week Phase III | [10] |
| Hypoglycemia | Negligible | Negligible | Monotherapy | 52-Week Phase III | [10] |
| Hypoglycemia | 12.4% | 9.1% | Sulfonylurea | 52-Week Phase III | [10] |
Experimental Protocols
Understanding the methodology of the key clinical trials is crucial for interpreting the data. Below is a generalized workflow for a typical Phase III efficacy and safety trial for a GPR40 agonist.
Generalized Phase III Clinical Trial Workflow
Key Methodological Points:
-
Study Design: The long-term studies were typically multicenter, randomized, and often double-blind and placebo- or active-controlled.[10][11]
-
Patient Population: The trials enrolled patients with type 2 diabetes who had inadequate glycemic control on diet and exercise alone or in combination with other oral antidiabetic drugs.[10][11]
-
Primary Endpoints: The primary efficacy endpoint was typically the change in HbA1c from baseline to the end of the study (e.g., 24 or 52 weeks).[11] The primary safety endpoints included the incidence of adverse events, with a particular focus on liver function tests.[10]
-
Assessments: Glycemic parameters (HbA1c, FPG) and safety labs (including ALT, AST) were measured at regular intervals throughout the studies.[11]
Conclusion and Future Outlook
GPR40 agonists, exemplified by fasiglifam, have demonstrated significant and sustained efficacy in improving glycemic control in patients with T2DM. Their glucose-dependent mechanism of action offers a clear advantage in minimizing the risk of hypoglycemia. However, the development of this class of drugs was critically derailed by an unacceptable risk of drug-induced liver injury observed in long-term studies.[5][6]
The experience with fasiglifam underscores the critical importance of thorough long-term safety evaluations in drug development. While the future of GPR40 agonists is uncertain, research continues. Newer compounds, such as partial agonists or those with different binding sites, are being investigated with the hope of retaining the efficacy of fasiglifam while avoiding its liver toxicity.[14][15] For now, the story of GPR40 agonists serves as a crucial case study for researchers and drug developers, highlighting the delicate balance between efficacy and safety in the quest for new therapies for metabolic diseases.
References
- 1. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges | Bentham Science [eurekaselect.com]
- 3. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR40 agonists for the treatment of type 2 diabetes: life after ‘TAKing’ a hit | Semantic Scholar [semanticscholar.org]
- 7. ovid.com [ovid.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Long-term safety and efficacy of fasiglifam (TAK-875), a G-protein-coupled receptor 40 agonist, as monotherapy and combination therapy in Japanese patients with type 2 diabetes: a 52-week open-label phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
A Head-to-Head Battle for GPR40 Activation: Synthetic Agonist CNX-011-67 vs. Endogenous Fatty Acids
For researchers and drug development professionals, the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1), represents a promising therapeutic target for type 2 diabetes. Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glycemic control with a potentially lower risk of hypoglycemia compared to other secretagogues. This guide provides a detailed comparison of the synthetic GPR40 agonist, CNX-011-67, against its natural counterparts, the endogenous long-chain free fatty acids (FFAs).
Unprecedented Potency: this compound Demonstrates a Clear Advantage
Experimental data reveals a dramatic difference in the potency of this compound compared to endogenous GPR40 ligands. This compound activates human GPR40 with an EC50 value in the nanomolar range, indicating exceptionally high potency. In contrast, endogenous long-chain fatty acids typically exhibit EC50 values in the micromolar range. This significant difference in potency suggests that this compound can elicit a robust response at much lower concentrations.
| Ligand Type | Ligand Name(s) | Potency (EC50) |
| Synthetic Agonist | This compound | 0.24 nM (for human GPR40) |
| Endogenous Ligands | Long-Chain Free Fatty Acids (e.g., Linoleic Acid, Oleic Acid, Arachidonic Acid) | ~1-2 µM |
| Epoxyeicosatrienoic Acids (EETs) | 14,15-EET: ~0.58 µM, 11,12-EET: ~0.91 µM |
Efficacy in Action: In Vitro and In Vivo Evidence
While direct comparative efficacy data (Emax values) in the same experimental setting is limited in publicly available literature, studies on this compound demonstrate its high efficacy in promoting insulin secretion and improving glycemic control.
In preclinical studies involving Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, oral administration of this compound led to a significant enhancement of insulin secretion in response to a glucose challenge.[1] This resulted in improved glucose tolerance and a reduction in overall blood glucose levels. Furthermore, in isolated pancreatic islets from both rats and humans with type 2 diabetes, this compound has been shown to increase glucose-stimulated insulin secretion.[2][3] This indicates that this compound is not only potent but also highly efficacious in eliciting the desired physiological response.
The GPR40 Signaling Cascade: A Shared Pathway
Both this compound and endogenous free fatty acids activate GPR40 through the same canonical signaling pathway. Upon ligand binding, GPR40 couples to the Gαq/11 subunit of the heterotrimeric G protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion.
Caption: GPR40 signaling pathway initiated by ligand binding.
Experimental Methodologies
The quantitative data presented in this guide is derived from established in vitro assays. Below are detailed protocols for two key experimental procedures used to assess the potency and efficacy of GPR40 agonists.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR40, providing a direct measure of receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds by measuring intracellular calcium flux in cells expressing GPR40.
Materials:
-
Cell Line: A stable cell line (e.g., CHO-K1 or HEK293) engineered to overexpress human GPR40.
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
Test Compounds: this compound and various endogenous free fatty acids.
-
Plate Reader: A fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye dissolved in assay buffer. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake and de-esterification.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Use the automated injector to add the test compounds to the wells.
-
Immediately begin kinetic reading of fluorescence intensity over a period of several minutes.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 and Emax values.
Caption: Workflow for the in vitro calcium mobilization assay.
Static Insulin Secretion Assay from Isolated Pancreatic Islets
This assay directly measures the physiological outcome of GPR40 activation in its native cellular environment.
Objective: To quantify the amount of insulin secreted from isolated pancreatic islets in response to glucose and test compounds.
Materials:
-
Isolated Pancreatic Islets: Islets isolated from rodents or human donors.
-
Culture Medium: RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Krebs-Ringer Bicarbonate (KRB) Buffer: Buffer containing different concentrations of glucose (e.g., low glucose at 2.8 mM and high glucose at 16.7 mM).
-
Test Compounds: this compound and endogenous free fatty acids.
-
Insulin ELISA Kit: Enzyme-linked immunosorbent assay kit for the quantification of insulin.
Procedure:
-
Islet Recovery: After isolation, allow islets to recover in culture medium overnight.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer with low glucose for a defined period (e.g., 1-2 hours) to establish a basal insulin secretion rate.
-
Static Incubation: Transfer groups of islets into fresh KRB buffer containing either low glucose, high glucose, or high glucose plus the test compound at various concentrations.
-
Incubation: Incubate the islets for a set time (e.g., 1-2 hours) at 37°C.
-
Sample Collection: Collect the supernatant (containing the secreted insulin) from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Normalize the amount of secreted insulin to the number of islets or total protein content. Compare the insulin secretion in the presence of the test compound to the high glucose control to determine the fold-increase in secretion.
Conclusion
The synthetic GPR40 agonist this compound exhibits a significantly higher potency compared to endogenous free fatty acid ligands. This superior potency, coupled with demonstrated efficacy in preclinical models, underscores its potential as a powerful therapeutic agent for type 2 diabetes. The shared GPR40 signaling pathway provides a clear mechanism of action. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and compare the activity of novel GPR40 modulators.
References
- 1. Treatment with this compound, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel GPR40 agonist, enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for CNX-011-67
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of the research compound CNX-011-67.
This compound is a potent and selective GPR40 agonist utilized in laboratory research, particularly in studies related to type 2 diabetes.[1][2][3][4] While specific disposal protocols from a manufacturer's Safety Data Sheet (SDS) are not publicly available, and the compound is noted by at least one supplier as non-hazardous for shipping purposes, it is imperative to follow established laboratory safety protocols to minimize risk and ensure environmental protection.[2] This guide provides a framework for the proper disposal of this compound based on general principles for handling research-grade, non-hazardous chemical waste.
I. Understanding the Compound: Key Data
While a comprehensive, official Safety Data Sheet (SDS) for this compound is not readily accessible, the following information has been compiled from supplier data and research articles.
| Parameter | Information | Source |
| Chemical Name | This compound | MedKoo Biosciences, Vulcanchem |
| Synonyms | CNX011-67, CNX 011-67 | MedKoo Biosciences |
| CAS Number | Unknown | MedKoo Biosciences |
| Primary Use | Research GPR40 Agonist | MedKoo Biosciences, Vulcanchem |
| Physical Form | Solid powder | MedKoo Biosciences |
| Shipping Classification | Shipped as non-hazardous chemical at ambient temperature | MedKoo Biosciences |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | MedKoo Biosciences |
II. Pre-Disposal and Handling Protocols
Adherence to proper laboratory practices is the first step in ensuring safety and minimizing waste.
Experimental Workflow for Waste Minimization:
Caption: Workflow for minimizing and managing this compound waste.
Personal Protective Equipment (PPE):
Standard laboratory PPE should be worn at all times when handling this compound.
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A laboratory coat is required.
III. Disposal Procedures for this compound
In the absence of a specific SDS, this compound should be treated as a chemical waste product and disposed of through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Guide:
-
Segregation:
-
Solid Waste: Collect unused or expired solid this compound powder in a clearly labeled, sealed container. This includes any contaminated consumables such as weigh boats or filter paper.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and any known solvents or other chemicals present in the waste.
-
Indicate that the CAS number is unknown.
-
Follow your institution's specific labeling requirements.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are sealed to prevent spills or evaporation.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for your chemical waste.
-
Provide them with all necessary information about the waste, including the chemical name and that a specific SDS is unavailable.
-
Logical Flow for Disposal Decision-Making:
Caption: Decision-making process for the disposal of this compound waste.
IV. Spill and Emergency Procedures
In the event of a spill, follow these general guidelines:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with the available resources. For large or unknown spills, contact your institution's EHS or emergency response team immediately.
-
Containment and Cleanup (for small, manageable spills):
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or scoop the material into a labeled waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Report: Report the spill to your supervisor and your institution's EHS department, as required by your local policies.
Disclaimer: This document provides general guidance for the proper disposal of this compound in a research setting, based on the limited information available. It is not a substitute for a formal Safety Data Sheet. Researchers are responsible for complying with all local, state, and federal regulations, as well as their institution's specific policies for chemical waste management. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
Safeguarding Your Research: Essential Protocols for Handling CNX-011-67
Disclaimer: A specific Safety Data Sheet (SDS) for CNX-011-67 is not publicly available. This document provides guidance based on standard laboratory safety protocols for handling novel research compounds of unknown toxicity. All procedures must be conducted in accordance with your institution's environmental health and safety (EHS) guidelines and after a thorough, site-specific risk assessment.
This guide delivers essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and selective GPR40 agonist. Given its classification as a research-use-only compound, stringent adherence to safety protocols is paramount to ensure personnel safety and experimental integrity.
Immediate Safety and Handling
As a novel compound, this compound should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, dermal contact, and ingestion. All handling of the solid compound and its solutions should occur within a certified chemical fume hood or other appropriate containment device.
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. For routine operations involving small quantities, the following are recommended:
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator with safety glasses- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of fine powder. Full respiratory protection is critical. Double-gloving provides an additional barrier against contamination. |
| Solution Preparation and Handling | - Chemical fume hood- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills necessitates eye and skin protection. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk and ensures procedural consistency.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound is typically shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks. For long-term storage, keep the compound in a dry, dark environment at -20°C. Short-term storage (days to weeks) at 0-4°C is also acceptable.
Experimental Protocols: Solution Preparation
The following is a general protocol for preparing a stock solution of this compound. Always consult experimental literature for specific solvent and concentration requirements.
-
Preparation: Don the appropriate PPE and ensure the chemical fume hood is operational.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance within the fume hood. Use a weigh boat to avoid contamination.
-
Dissolution: Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed compound.
-
Mixing: Gently swirl or vortex the solution until the compound is fully dissolved. Sonication may be used if necessary, ensuring the container is properly sealed.
-
Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials. Store as required for your experiment, protecting from light if necessary.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated disposables, including gloves, weigh boats, and pipette tips, in a designated, sealed hazardous waste container.
-
Liquid Waste: Dispose of unused solutions and contaminated solvents in a properly labeled, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) after use.
Consult your institution's EHS department for specific guidelines on hazardous waste disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Source |
| EC50 (human GPR40) | 0.24 nM | MedKoo Biosciences |
| Form | Solid powder | MedKoo Biosciences |
| Purity | >98% | MedKoo Biosciences |
| Storage (Short-term) | 0 - 4 °C (days to weeks) | MedKoo Biosciences |
| Storage (Long-term) | -20 °C (months to years) | MedKoo Biosciences |
Visualized Workflow
The following diagram illustrates a standard workflow for handling this compound in a research setting.
Caption: General workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
